Formoterol hemifumarate hydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H30N2O9 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |
InChI |
InChI=1S/C19H24N2O4.C4H4O4.H2O/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;/t13-,19+;;/m0../s1 |
InChIキー |
AXAGNMKWGBWLMO-GQMFVQBYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Formoterol Hemifumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741), a potent and selective long-acting β2-adrenergic receptor agonist (LABA), is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, delivery, and interaction with its biological target. This technical guide provides a comprehensive overview of the chemical and physical characteristics of formoterol in its common pharmaceutical salt form, formoterol hemifumarate hydrate (B1144303). The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).
Chemical and Physical Properties
The fundamental chemical and physical properties of formoterol hemifumarate hydrate are summarized in the tables below. These parameters are critical for understanding the behavior of the molecule in various environments and for the development of stable and effective drug products.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide, (2E)-2-butenedioate, hydrate (2:1:2) | [3] |
| Molecular Formula | (C₁₉H₂₄N₂O₄)₂ • C₄H₄O₄ • 2H₂O | [4][5] |
| Molecular Weight | 840.91 g/mol | [3][6] |
| CAS Number | 183814-30-4 | [2][6] |
| Appearance | White to off-white or slightly yellow powder. | [3][7] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | A DSC thermogram of formoterol fumarate (B1241708) dihydrate shows an initial endotherm around 111°C (attributed to the loss of water) followed by melting with an onset at approximately 136°C. Another source reports a melting point of 125°C for the dihydrate. The anhydrous form melts at 138-140°C. | [8][9][10] |
| pKa | Two pKa values are reported: approximately 7.9 for the phenolic group and 9.2 for the amino group. Another source indicates the strongest acidic pKa is 8.61 and the strongest basic pKa is 9.81. | [2][8][11][12][13] |
| Polymorphism | Formoterol fumarate is known to exist in multiple polymorphic and solvated forms, including three anhydrates and a dihydrate. The dihydrate is a common and stable form. | [10][14][15] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [7][15] |
| Methanol | Soluble | [7] |
| Ethanol | Sparingly soluble | [8] |
| Isopropanol | Sparingly soluble | [8] |
| Acetonitrile (B52724) | Practically insoluble | [7] |
| DMSO | Soluble |
Signaling Pathway of Formoterol
Formoterol exerts its therapeutic effect through its interaction with the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The binding of formoterol to the β2-AR initiates a signaling cascade that ultimately leads to bronchodilation.
Caption: Canonical and regulatory signaling pathways of the β2-adrenergic receptor activated by formoterol.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections outline the protocols for key analytical experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This method determines the melting temperature and can also reveal information about hydration and polymorphism.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Method:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature of approximately 200°C.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events. The first major endotherm often corresponds to the loss of water of hydration, and the subsequent sharp endotherm indicates the melting point of the substance.[9][10]
Solubility Determination by Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.[16][17][18]
-
Materials: this compound, selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4), vials with screw caps, orbital shaker with temperature control, filtration device (e.g., 0.45 µm syringe filter), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Protocol:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid should be visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. This should be confirmed by taking measurements at different time points until the concentration plateaus.
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of formoterol in the diluted filtrate using a validated analytical method.
-
Perform the experiment in triplicate to ensure accuracy.
-
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and assay of this compound. The following is a representative method based on pharmacopeial guidelines.[5][19][20][21][22]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 6.1 g/L of monobasic sodium phosphate and 1.0 g/L of dibasic sodium phosphate dihydrate in water, pH 6.0) and acetonitrile in a specified ratio (e.g., 84:16 v/v).[19]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.[19]
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Formoterol Fumarate RS in the diluent (e.g., a mixture of acetonitrile and the buffer) to obtain a solution of known concentration (e.g., 0.2 mg/mL).[19]
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the diluent to obtain a solution of a similar concentration to the standard solution.
-
Procedure:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for tailing factor and relative standard deviation).
-
Inject the sample solution.
-
Compare the peak area of the formoterol peak in the sample chromatogram to that of the standard chromatogram to calculate the assay.
-
Analyze the chromatogram for any impurity peaks to determine the purity profile.
-
Caption: A generalized workflow for the analysis of this compound by HPLC.
Conclusion
This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for key parameters, while the outlined experimental protocols provide a foundation for robust analytical characterization. The visualization of the signaling pathway illustrates the mechanism of action at a molecular level. A thorough understanding of these properties is fundamental for the successful development, formulation, and analytical control of pharmaceutical products containing formoterol.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoterol Fumarate [doi.usp.org]
- 5. drugfuture.com [drugfuture.com]
- 6. Spray drying of budesonide, formoterol fumarate and their composites--I. Physicochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formoterol fumarate hydrate | C42H56N4O14 | CID 9919001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formoterol [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1082293A2 - Formoterol polymorphs - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. uspnf.com [uspnf.com]
- 20. shodex.com [shodex.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol Hemifumarate Hydrate: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of formoterol (B127741) hemifumarate hydrate (B1144303), a potent and long-acting β2-adrenergic receptor agonist. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, analytical method development, and ensuring bioavailability. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and visualizes the key signaling pathway associated with formoterol's mechanism of action.
Executive Summary
Formoterol hemifumarate hydrate exhibits a range of solubilities across various aqueous and organic solvents. It is generally characterized as slightly soluble in water, with its aqueous solubility being pH-dependent. In organic solvents, it demonstrates solubility in polar protic solvents like methanol (B129727) and ethanol, and is freely soluble in dimethyl sulfoxide (B87167) (DMSO). This guide presents a consolidated view of its solubility profile to aid researchers in selecting appropriate solvent systems for their specific applications.
Solubility Data
The following tables summarize the quantitative solubility of this compound in a selection of aqueous and organic solvents. The data has been compiled from various scientific literature and technical data sheets.
Table 1: Solubility in Aqueous Solutions
| Solvent System | Temperature (°C) | Solubility | Citation |
| Water | 25 | Slightly Soluble | [1] |
| Water (pH 3) | Room Temperature | mg/mL (specific value not fully legible) | [2] |
| Water (pH 5.0) | Room Temperature | ng/mL (specific value not fully legible) | [2] |
| Water (pH 5.0) | Refrigerated | mg/mL (specific value not fully legible) | [2] |
| Water (pH 7.0) | Room Temperature | ng/mL (specific value not fully legible) | [2] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Citation |
| Methanol | Not Specified | ~1 mg/mL | [1][3][4] |
| Methanol | Not Specified | Soluble | [5] |
| Ethanol (95%) | Not Specified | Very Slightly Soluble | [5] |
| Ethanol | Not Specified | Sparingly Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [1][3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 80 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL (with sonication) | [8] |
| Acetic Acid (100) | Not Specified | Freely Soluble | [5] |
| Isopropanol | Not Specified | Slightly Soluble | |
| Acetonitrile (B52724) | Not Specified | Practically Insoluble | [9][10] |
| Acetone | Not Specified | Practically Insoluble | [11] |
| Diethyl Ether | Not Specified | Practically Insoluble | [5][11] |
| Ethyl Acetate (B1210297) | Not Specified | Practically Insoluble | [6] |
Experimental Protocols for Solubility Determination
The determination of this compound solubility is commonly achieved using the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.
Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm filter).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method.
Analytical Quantification Methods
HPLC is a highly specific and sensitive method for quantifying formoterol in solution.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry at a wavelength where formoterol exhibits significant absorbance (e.g., around 214 nm or 280 nm).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
For simpler matrices, UV-Vis spectrophotometry offers a rapid method for concentration determination.
Protocol:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of the compound across a range of UV-Vis wavelengths.
-
Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Measurement: The absorbance of the saturated solution (obtained from the shake-flask method) is measured at the λmax.
-
Concentration Calculation: The concentration of formoterol in the sample is calculated using the equation of the line from the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
Formoterol exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The following diagrams, generated using the DOT language, illustrate the key signaling cascade and a typical experimental workflow for solubility determination.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
The solubility of this compound is a multifaceted property influenced by the solvent system and pH. This technical guide provides researchers and drug development professionals with essential quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action. This information serves as a valuable resource for informed decision-making in the formulation and analysis of formoterol-containing products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. DailyMed - FORMOTEROL FUMARATE- formoterol fumarate dihydrate solution [dailymed.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Profile of Formoterol: A Technical Guide for Researchers
An in-depth examination of the molecular interactions, signaling pathways, and clinical pharmacology of formoterol (B127741) as a potent and long-acting β2-adrenergic receptor agonist for the treatment of obstructive airway diseases.
Introduction
Formoterol is a highly potent and selective long-acting β2-adrenergic receptor agonist (LABA) that has become a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its unique pharmacological profile, characterized by a rapid onset of action comparable to short-acting β2-agonists (SABAs) and a sustained bronchodilatory effect of up to 12 hours, distinguishes it from other inhaled bronchodilators.[1][4][5][6] This document provides a comprehensive technical overview of the pharmacological properties of formoterol, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: β2-Adrenergic Receptor Agonism
Formoterol exerts its therapeutic effect through selective agonism at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[7][8][9]
Signaling Pathway
The binding of formoterol to the β2-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[10] The activated α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][7][10] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[10] PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[10]
Molecular Basis for Long Duration of Action
The prolonged duration of action of formoterol is attributed to its moderate lipophilicity.[2][11] This property allows formoterol to be retained in the lipid bilayer of the cell membrane, creating a depot from which the drug can continuously diffuse to and stimulate the β2-adrenergic receptors.[2][12][13]
Quantitative Pharmacology
The pharmacological profile of formoterol has been extensively characterized through in vitro and in vivo studies. The following tables summarize key quantitative data.
Receptor Binding Affinity
Formoterol exhibits high affinity for the β2-adrenergic receptor.
| Radioligand | Preparation | Agonist | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]formoterol | Guinea Pig Lung Membranes | Formoterol | 1.34 ± 0.15 | 154.9 ± 8.0 | [14] |
| [3H]formoterol | Human Lung Membranes | Formoterol | 1.05 ± 0.17 | 67.8 ± 8.1 | [14] |
| [3H]ICI 118,551 | Guinea Pig Lung Membranes | Formoterol | 7.6 | Not Reported | [15] |
Table 1. Receptor Binding Affinity of Formoterol.
β-Adrenoceptor Selectivity
Formoterol is highly selective for the β2-adrenergic receptor over the β1-adrenergic receptor, which is crucial for minimizing cardiac side effects.[4][16]
| Compound | β2 pKi | β1 pKi | β2/β1 Selectivity Ratio | Reference |
| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | ~200-fold | [4][16] |
| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | ~400-fold | [16] |
| Albuterol (Salbutamol) | 5.83 ± 0.06 | 4.71 ± 0.16 | ~13-fold | [16] |
Table 2. β-Adrenoceptor Selectivity of Formoterol Compared to Other β-Agonists.
Clinical Efficacy and Pharmacokinetics
The clinical efficacy of formoterol is characterized by its rapid onset and long duration of bronchodilation.
| Parameter | Value | Reference |
| Onset of Action | 2-3 minutes | [1][4] |
| Time to Peak Effect (FEV1) | 1-3 hours | [8] |
| Duration of Action | Up to 12 hours | [1][4][8] |
| Terminal Elimination Half-life (inhalation) | ~10 hours | [2] |
| Protein Binding | 61-64% | [8] |
Table 3. Clinical Pharmacokinetic and Efficacy Parameters of Inhaled Formoterol.
Stereoselectivity
Formoterol is administered as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[4][6] The bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, which has a much higher affinity for the β2-adrenergic receptor than the (S,S)-enantiomer.[17][18] The (S,S)-enantiomer is largely inactive at the β2-receptor.[17]
| Enantiomer | Receptor Affinity (Ki, nM) | Relative Potency | Reference |
| (R,R)-formoterol | 2.9 | ~1000-fold > (S,S) | [18] |
| (S,S)-formoterol | 3100 | - | [18] |
Table 4. Receptor Affinity of Formoterol Enantiomers.
Experimental Protocols
The characterization of formoterol's pharmacological profile relies on established in vitro and ex vivo experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the affinity and selectivity of formoterol for adrenergic receptors.
Methodology:
-
Membrane Preparation: A tissue of interest (e.g., lung) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in receptors.[19]
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]formoterol or a radiolabeled antagonist) and varying concentrations of unlabeled formoterol.[19]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.[19]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Isolated Organ Bath Experiments
These experiments assess the functional effects of formoterol, such as smooth muscle relaxation, in an ex vivo setting.[20][21][22]
References
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 8. medicine.com [medicine.com]
- 9. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reprocell.com [reprocell.com]
- 22. scireq.com [scireq.com]
Formoterol's Role in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, from metabolic and neurodegenerative disorders to cardiovascular and renal conditions. Consequently, therapeutic strategies aimed at restoring mitochondrial homeostasis are of significant interest. Formoterol (B127741), a long-acting β2-adrenergic receptor (β2-AR) agonist, has emerged as a promising agent that stimulates mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides an in-depth analysis of the molecular mechanisms underlying formoterol-induced mitochondrial biogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting mitochondrial function with β2-AR agonists.
Introduction: The Therapeutic Potential of Mitochondrial Biogenesis
Mitochondria are central to cellular energy production, metabolism, and signaling. A decline in mitochondrial number and function is associated with cellular stress, aging, and the pathogenesis of numerous diseases. Mitochondrial biogenesis is a crucial cellular process for maintaining a healthy mitochondrial population and responding to increased energy demands or cellular stress.[1] The master regulator of this process is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] Activation of PGC-1α initiates a transcriptional cascade leading to the expression of nuclear and mitochondrial genes required for mitochondrial replication and function.
Formoterol, a potent and long-acting β2-AR agonist, has demonstrated the ability to induce mitochondrial biogenesis in various tissues, including skeletal muscle, kidney, and brain.[1][2][3][4][5] This unique property distinguishes it from other β2-AR agonists like clenbuterol (B1669167) and suggests a specific signaling mechanism that could be harnessed for therapeutic benefit in conditions characterized by mitochondrial dysfunction.[6][7]
The Molecular Mechanism of Formoterol-Induced Mitochondrial Biogenesis
Formoterol's pro-mitochondrial biogenesis effects are primarily mediated through a distinct signaling pathway downstream of the β2-adrenergic receptor. Unlike the canonical Gαs-cAMP-PKA pathway typically associated with β2-AR agonism, formoterol uniquely activates a Gβγ-dependent signaling cascade.[3][6][7]
The Gβγ-Akt-eNOS-sGC Signaling Pathway
Upon binding to the β2-AR, formoterol's specific chemical structure allows for an interaction that leads to the dissociation of the G protein βγ subunits (Gβγ).[6][7] This Gβγ dimer then activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B).[6][7] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[6][7] NO subsequently activates soluble guanylate cyclase (sGC), which catalyzes the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] This increase in cGMP is a critical step that ultimately leads to the activation of PGC-1α and the initiation of the mitochondrial biogenesis program.[6][7]
// Edges Formoterol -> B2AR [label="Binds", color="#4285F4"]; B2AR -> G_protein [label="Activates", color="#EA4335"]; G_protein -> G_beta_gamma [label="Dissociates", style=dashed, color="#FBBC05"]; G_protein -> G_alpha [style=dashed, color="#FBBC05"]; G_beta_gamma -> PI3K [label="Activates", color="#34A853"]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> eNOS [label="Phosphorylates\n(Activates)", color="#34A853"]; eNOS -> NO [label="Produces", color="#4285F4"]; NO -> sGC [label="Activates", color="#34A853"]; sGC -> cGMP [label="Produces", color="#4285F4"]; cGMP -> PGC1a_inactive [label="Activates", color="#34A853"]; PGC1a_inactive -> PGC1a_active; PGC1a_active -> NRF1 [label="Co-activates", color="#FBBC05"]; NRF1 -> TFAM [label="Activates\nTranscription", color="#FBBC05"]; TFAM -> Mito_Biogenesis [label="Promotes", color="#4285F4"]; }
Caption: Workflow for mtDNA copy number analysis by qPCR.
Materials:
-
DNeasy Blood & Tissue Kit (Qiagen) or similar for DNA extraction.
-
SYBR Green or TaqMan qPCR Master Mix.
-
Primers for a mitochondrial gene (e.g., human ND1, mouse COX1) and a single-copy nuclear gene (e.g., human B2M, mouse Rplp0).
-
qPCR instrument.
Procedure:
-
DNA Extraction: Isolate total genomic DNA from cells or tissues using a commercial kit according to the manufacturer's instructions. [8]2. DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain the appropriate concentration of primers, qPCR master mix, and a standardized amount of DNA template (e.g., 10-20 ng).
-
qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol, typically: 95°C for 5-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. [9]5. Data Analysis: Determine the threshold cycle (Ct) for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.
Western Blotting for Mitochondrial Biogenesis-Related Proteins
This protocol is used to quantify the expression levels of key proteins such as PGC-1α, NRF1, and TFAM.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PGC-1α, anti-NRF1, anti-TFAM, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. [10][11] dot
Caption: Seahorse XF Cell Mito Stress Test workflow.
Materials:
-
Seahorse XF Analyzer and XF Cell Culture Microplates.
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. [11] Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.
-
Formoterol Treatment: Treat cells with formoterol for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. [10]4. Drug Loading: Load the sensor cartridge ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Seahorse Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and uncoupler to measure different respiratory states.
-
Data Analysis: The Seahorse software calculates the oxygen consumption rate (OCR) in real-time. Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion and Future Directions
Formoterol's ability to stimulate mitochondrial biogenesis through a distinct Gβγ-Akt-eNOS-sGC signaling pathway presents a compelling therapeutic opportunity. The evidence strongly suggests that formoterol can enhance mitochondrial gene expression, increase mitochondrial DNA content, and improve mitochondrial respiratory function. These effects have been demonstrated in various preclinical models of disease, including acute kidney injury, traumatic brain injury, and spinal cord injury, highlighting the broad therapeutic potential of this compound. [1][2][3][4] For drug development professionals, these findings suggest that targeting the β2-AR with agonists that favor the Gβγ signaling pathway could be a viable strategy for treating diseases with underlying mitochondrial dysfunction. Future research should focus on:
-
Structure-Activity Relationship Studies: To identify novel β2-AR agonists with enhanced selectivity for the Gβγ pathway and improved therapeutic profiles.
-
Translational Studies: To validate the pro-mitochondrial biogenesis effects of formoterol in more complex animal models and ultimately in human clinical trials for relevant disease indications.
-
Biomarker Development: To identify and validate biomarkers of mitochondrial biogenesis that can be used to monitor the therapeutic response to formoterol and other related compounds in clinical settings.
References
- 1. Formoterol Restores Mitochondrial and Renal Function after Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial biogenesis induced by the β2-adrenergic receptor agonist formoterol accelerates podocyte recovery from glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol, a β2-adrenoreceptor agonist, induces mitochondrial biogenesis and promotes cognitive recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-adrenergic receptor-mediated mitochondrial biogenesis improves skeletal muscle recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and pharmacological basis for the induction of mitochondrial biogenesis by formoterol but not clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MtDNA copy number [protocols.io]
- 9. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Formoterol Hemifumarate Hydrate: A Novel Ferroptosis Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.[2][3] The discovery of ferroptosis has opened new avenues for therapeutic intervention, and there is a growing interest in identifying potent and clinically applicable ferroptosis inhibitors.[4] This technical guide focuses on the emerging role of formoterol (B127741) hemifumarate hydrate (B1144303), a clinically approved β2-adrenergic agonist, as a novel and potent inhibitor of ferroptosis.[5][6]
Recent studies have identified formoterol as a robust protector against ferroptotic cell death across various cell lines and in vivo models.[5][6] Mechanistic investigations have revealed that formoterol acts as a direct scavenger of lipid peroxyl radicals, a key driver of ferroptosis, through its unique ortho-amino phenol (B47542) moiety.[5] This mechanism is independent of the classical ferroptosis regulatory pathways involving glutathione (B108866) peroxidase 4 (GPX4) and ferroptosis suppressor protein 1 (FSP1).[5] The clinical approval of formoterol for the treatment of asthma and chronic obstructive pulmonary disease (COPD) positions it as a promising candidate for drug repurposing in diseases where ferroptosis plays a critical role.[5][7]
This guide provides a comprehensive overview of the current understanding of formoterol as a ferroptosis inhibitor, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy of Formoterol in Inhibiting Ferroptosis
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of formoterol hemifumarate hydrate in preventing ferroptotic cell death and associated pathologies.
Table 1: In Vitro Inhibition of Ferroptosis by Formoterol
| Cell Line | Ferroptosis Inducer | Formoterol Concentration | % Inhibition of Cell Death | Reference |
| HT-1080 (Human Fibrosarcoma) | RSL-3 | Concentration-dependent | Data not fully available | [8] |
| HT-1080 (Human Fibrosarcoma) | Erastin (B1684096) | Concentration-dependent | Data not fully available | [8] |
| Oxidized Egg Phosphatidylcholine Liposomes | Lipid Peroxidation | 10 - 100 µM | Scavenges lipid peroxyl radicals | [8] |
Note: While the primary literature indicates a concentration-dependent inhibition, specific IC50 values and percentage inhibition at various concentrations are not publicly available at this time. Further details are expected from the full publication of Teng et al., 2025.
Table 2: In Vivo Efficacy of Formoterol in an Acetaminophen-Induced Acute Liver Injury Model
| Animal Model | Treatment Group | Formoterol Dosage | Key Outcomes | Reference |
| Mice | Acetaminophen (B1664979) (APAP) + Formoterol | 1 mg/kg | Reduced acute liver injury and hepatic lipid peroxidation | [8] |
| Mice | Acetaminophen (APAP) + Formoterol | 5 mg/kg | Significantly alleviated acute liver injury, reduced hepatic lipid peroxidation, and preserved tissue integrity | [5][8] |
Note: This model is widely used to study drug-induced liver injury where ferroptosis is a contributing factor.[7][8][9] Specific quantitative data on liver enzyme levels (ALT, AST) and lipid peroxidation markers (MDA) from the formoterol treatment groups are pending full publication.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate formoterol's role as a ferroptosis inhibitor.
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol describes the induction of ferroptosis in a cancer cell line and the assessment of the inhibitory effect of formoterol.
-
Cell Line: HT-1080 human fibrosarcoma cells.
-
Materials:
-
HT-1080 cells (ATCC® CCL-121™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
RSL-3 (a GPX4 inhibitor, dissolved in DMSO)[10]
-
Erastin (a system Xc- inhibitor, dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed HT-1080 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Pre-treatment with Formoterol: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL-3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the wells and incubate for 24 hours.[5]
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
-
In Vivo Acetaminophen-Induced Acute Liver Injury Model
This protocol details the in vivo model used to assess the protective effects of formoterol against drug-induced liver injury, a process involving ferroptosis.[7][8]
-
Animal Model: C57BL/6J mice.
-
Materials:
-
Acetaminophen (APAP)
-
This compound
-
Saline solution
-
ALT and AST assay kits
-
Malondialdehyde (MDA) assay kit (for lipid peroxidation)
-
Histology supplies (formalin, paraffin, H&E stain)
-
-
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week with free access to food and water.
-
Fasting: Fast the mice for 12-16 hours before APAP administration.[7]
-
Treatment:
-
Administer this compound (1 mg/kg or 5 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
After a designated pre-treatment time, administer a single dose of APAP (e.g., 300-500 mg/kg) via IP injection.[7]
-
-
Sample Collection: At a specified time point (e.g., 24 hours) after APAP administration, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis:
-
Measure serum ALT and AST levels to assess liver damage.
-
Measure MDA levels in liver tissue homogenates to quantify lipid peroxidation.
-
-
Histological Analysis: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and necrosis.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of formoterol and the experimental workflow for its investigation.
Conclusion
This compound has emerged as a promising, clinically approved inhibitor of ferroptosis.[5] Its unique mechanism of directly scavenging lipid peroxyl radicals, independent of the classical GPX4 and FSP1 pathways, offers a novel therapeutic strategy for a range of diseases where ferroptosis is implicated.[5] The in vitro and in vivo data, although still emerging, strongly support its anti-ferroptotic activity.[5][8] As a widely used and well-tolerated drug, formoterol represents a compelling example of drug repurposing that could accelerate the development of ferroptosis-targeted therapies.[5] Further research, particularly the full publication of detailed quantitative studies, is anticipated to solidify its potential in this exciting field. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of formoterol in ferroptosis-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Formoterol, a clinically approved drug, inhibits ferroptosis by suppressing lipid peroxidation and attenuates APAP-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Crystalline Landscape of Formoterol Fumarate: An In-depth Guide to its Crystal Structures and Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) fumarate (B1241708), a long-acting beta-2 adrenergic agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As with many active pharmaceutical ingredients (APIs), the solid-state properties of formoterol fumarate are of paramount importance, directly influencing its stability, solubility, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy.[3][4] The ability of formoterol fumarate to exist in multiple crystalline forms, a phenomenon known as polymorphism, necessitates a thorough understanding and rigorous control during drug development and manufacturing.[3]
This technical guide provides a comprehensive overview of the known crystal structures and polymorphs of formoterol fumarate. It delves into the detailed crystallographic and physicochemical properties of its anhydrous, hydrated, and solvated forms, outlines the experimental protocols for their characterization, and presents a logical framework for understanding their thermodynamic relationships.
Polymorphic and Solvated Forms of Formoterol Fumarate
Polymorph screening of formoterol fumarate has revealed a complex crystalline landscape, comprising multiple anhydrous polymorphs, a dihydrate, and several solvates.[5][6][7] The dihydrate form is notably the most stable solid form, attributed to its capacity for forming efficient hydrogen bonds, which leads to a well-packed crystal structure.[6] The commercially available racemic mixture of formoterol is typically the dihydrate of the fumarate salt.[3][8]
Anhydrous Forms
At least three anhydrous polymorphs of formoterol fumarate have been identified.[5][6] These forms are generally less stable than the dihydrate and can be obtained through desolvation of solvated crystals.
Hydrated and Solvated Forms
The most extensively studied and stable form is the dihydrate . In addition to the dihydrate, several other solvated forms have been characterized, including a diethanolate , a diisopropanolate , and a dibenzylalcoholate .[5][6] The formation of these solvates highlights the crucial role of the solvent environment in the crystallization and ultimate solid-state structure of formoterol fumarate.[6]
Physicochemical Characterization Data
The various polymorphic and solvated forms of formoterol fumarate can be distinguished by a range of analytical techniques. The quantitative data derived from these methods are summarized below for comparative analysis.
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) is a critical tool for identifying polymorphs through their distinct melting points and phase transition temperatures.
| Form | Endothermic Peak(s) (°C) | Notes | Reference(s) |
| Dihydrate | ~111°C and ~136°C | The first peak is attributed to the loss of water of hydration, and the second to the melting of the resulting anhydrous form. | [6][9] |
| Dihydrate | ~104°C and ~130°C | Bimodal endotherm observed. | [10] |
| Dihydrate | ~125°C | Reported melting point. | [6] |
Crystallographic Data
Spectroscopic Data
Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy, as well as solid-state NMR (ssNMR), are powerful for differentiating polymorphs based on the vibrational modes of the molecules and the local environment of atomic nuclei, respectively.
-
IR and Raman Spectroscopy : Studies have utilized these techniques in conjunction with quantum chemical calculations to investigate the dihydrate, diethanolate, diisopropanolate, and anhydrate forms. The analysis of vibrational modes has confirmed that formoterol fumarate specimens are likely to be in the dihydrate form, with evidence of intramolecular hydrogen bonding.[7][11]
-
Solid-State NMR (ssNMR) : ssNMR has been employed to characterize the solid-state structures of two polymorphs and two alcoholates (ethanol and isopropanol). This technique has been successful in relating NMR peaks to their crystallographic positions and has been used to monitor the desolvation of solvates.[11]
Experimental Protocols
The characterization of formoterol fumarate polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.
Polymorph Screening
A typical polymorph screening protocol involves the crystallization of the API from a diverse range of solvents and under various conditions (e.g., temperature, evaporation rate).
-
Objective : To identify all accessible crystalline forms of formoterol fumarate.
-
Methodology :
-
Dissolve formoterol fumarate in a variety of solvents (e.g., 12 different solvents as cited in the literature) to the point of saturation.[5][6]
-
Induce crystallization through methods such as slow evaporation, cooling crystallization, or anti-solvent addition.
-
Isolate the resulting solid material by filtration.
-
Analyze the solids using high-throughput techniques like X-ray Powder Diffraction (XRPD) and Raman spectroscopy to identify unique crystalline forms.
-
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for fingerprinting and identifying different polymorphic forms.[12]
-
Objective : To obtain a diffraction pattern unique to the crystal structure of each polymorph.
-
Sample Preparation : A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.
-
Typical Settings :
-
Voltage and Current : e.g., 40 kV and 40 mA.
-
Scan Range (2θ) : e.g., 2° to 40°.
-
Step Size : e.g., 0.02°.
-
Scan Speed : e.g., 1°/min.
-
-
Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed for characteristic peak positions and relative intensities. Crystalline formoterol fumarate dihydrate shows multiple sharp peaks, indicating long-range molecular order, whereas amorphous forms lack these distinct peaks.[10][13]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[12]
-
Objective : To determine melting points, transition temperatures, and enthalpies of transition for different polymorphs.
-
Sample Preparation : A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and hermetically sealed.[10] An empty sealed pan is used as a reference.
-
Instrumentation : A differential scanning calorimeter (e.g., TA Q1000).[10]
-
Typical Settings :
-
Data Analysis : The thermogram is analyzed for endothermic (melting, desolvation) and exothermic (crystallization) events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Objective : To quantify the loss of volatiles, such as water or solvent, from the crystal lattice.
-
Sample Preparation : A small amount of the sample is placed in a tared TGA pan.
-
Instrumentation : A thermogravimetric analyzer.
-
Typical Settings :
-
Heating Rate : e.g., 10 °C/min.
-
Temperature Range : e.g., ambient to 300 °C.
-
Atmosphere : Typically an inert gas like nitrogen.
-
-
Data Analysis : The resulting curve of mass versus temperature is analyzed to determine the temperature at which mass loss occurs and the percentage of mass lost, which can be correlated with the stoichiometry of solvates and hydrates.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships involved in the study of formoterol fumarate polymorphs, the following diagrams are provided.
Caption: Experimental workflow for polymorph screening of formoterol fumarate.
Caption: Thermodynamic stability relationships among formoterol fumarate forms.
Thermodynamic Stability and Interconversion
Thermodynamic testing suggests that several of the crystal modifications of formoterol fumarate are thermodynamically stable under different conditions and are reversibly related to each other.[5][6] The dihydrate form is generally considered the most stable under ambient conditions.[6] The anhydrous forms and solvates are typically metastable and can convert to the more stable dihydrate form, especially in the presence of moisture. Conversely, the dihydrate can be converted to an anhydrous form upon heating, as evidenced by DSC and TGA data.[6][9] Understanding these potential interconversions is critical for ensuring the long-term stability and consistent performance of the final drug product.
Conclusion
The polymorphic landscape of formoterol fumarate is multifaceted, with the dihydrate form being the most thermodynamically stable and relevant for pharmaceutical development. A comprehensive characterization using a combination of analytical techniques, including XRPD, DSC, and TGA, is essential for identifying and controlling the solid-state form of the API. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists involved in the development and manufacturing of formoterol fumarate-containing products, ensuring product quality, stability, and therapeutic efficacy.
References
- 1. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. US6720453B2 - Formoterol tartrate polymorph - Google Patents [patents.google.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1082293A2 - Formoterol polymorphs - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. h-and-m-analytical.com [h-and-m-analytical.com]
- 13. researchgate.net [researchgate.net]
Formoterol's Effect on Intracellular cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol (B127741) is a potent, long-acting β2-adrenergic receptor (β2-AR) agonist (LABA) pivotal in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is primarily mediated through the activation of the intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, leading to bronchodilation.[1][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underlying formoterol's action, presenting quantitative data on its interaction with the β2-AR and subsequent cAMP generation. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of the core signaling cascade and associated workflows to support advanced research and development in this area.
Introduction to Formoterol and the cAMP Pathway
Formoterol is a selective β2-AR agonist characterized by a rapid onset and a long duration of action, lasting up to 12 hours.[1][2][3] It is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer being the active component.[2][5] The therapeutic action of formoterol is initiated by its binding to β2-ARs, which are abundantly expressed on airway smooth muscle cells.[1][4] These receptors are canonical G protein-coupled receptors (GPCRs) that, upon activation, trigger a well-defined intracellular signaling cascade.[3][6]
The binding of formoterol to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[6][7]
Molecular Mechanism of Action
The interaction between formoterol and the β2-AR is a critical determinant of its pharmacological profile. Formoterol is considered a high-efficacy agonist, demonstrating approximately 200-fold greater activity at β2 receptors over β1 receptors.[2][8]
The core signaling pathway is as follows:
-
Receptor Binding: Formoterol binds to the β2-AR on the surface of airway smooth muscle cells.[1]
-
G Protein Activation: This binding event promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing its activation and dissociation from the βγ-subunits.
-
Adenylyl Cyclase Stimulation: The activated Gs-α subunit directly stimulates adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase rapidly converts ATP into the second messenger cAMP.[1][2]
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[9]
-
Downstream Phosphorylation: The catalytic subunits of PKA phosphorylate various intracellular proteins, leading to a decrease in intracellular calcium and the relaxation of the smooth muscle.[6]
Quantitative Data
The potency and efficacy of formoterol have been quantified in various in vitro systems. The following tables summarize key binding and functional parameters, providing a comparative view against other β-agonists.
Table 1: Receptor Binding Affinity and Potency of β2-Agonists
| Compound | Cell/Tissue Type | Parameter | Value | Reference |
| Formoterol | Guinea Pig Lung Membranes | pKi (β2) | 8.2 ± 0.09 | [10] |
| Formoterol | Guinea Pig Tracheal Spirals | pD2 | 8.9 ± 0.03 | [10] |
| Salmeterol | Guinea Pig Lung Membranes | pKi (β2) | 8.3 ± 0.04 | [10] |
| Salmeterol | Guinea Pig Tracheal Spirals | pD2 | 9.2 ± 0.03 | [10] |
| Albuterol | Guinea Pig Lung Membranes | pKi (β2) | 5.83 ± 0.06 | [10] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. Higher values denote higher affinity.
-
pD2: The negative logarithm of the EC50 value, indicating potency in a functional assay. Higher values denote higher potency.
Table 2: Formoterol-Induced Intracellular cAMP Accumulation
| Cell Type | Formoterol Conc. | Time | cAMP Level (Change from Basal) | Reference |
| Human Airway Smooth Muscle (HASM) | 1 µM | 5 min | 432 ± 46 fmol (from 6 ± 2 fmol) | [6] |
| Human Airway Smooth Muscle (HASM) | 1 µM | 30 min | 81 ± 9 fmol | [6] |
These data highlight formoterol's high affinity and potency at the β2-AR. Studies in human airway smooth muscle (HASM) cells demonstrate a rapid and substantial increase in intracellular cAMP upon formoterol stimulation, which, while transient, remains at suprabasal levels for an extended period.[6]
Experimental Protocols
Accurate measurement of intracellular cAMP and assessment of receptor activation are fundamental to studying formoterol's effects. Several robust methods are available.[11]
Measurement of Intracellular cAMP Levels
A common and reliable method for quantifying intracellular cAMP is the competitive enzyme-linked immunosorbent assay (ELISA).
Protocol: cAMP Chemiluminescent Immunoassay
-
Objective: To quantify intracellular cAMP concentration in cultured cells following stimulation with formoterol.
-
Principle: This is a competitive immunoassay. cAMP from the cell lysate competes with a fixed amount of alkaline phosphatase (AP)-labeled cAMP for a limited number of binding sites on an anti-cAMP antibody-coated microplate. The amount of bound cAMP-AP is inversely proportional to the concentration of cAMP in the sample. A chemiluminescent substrate is used for detection.[12]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Human Airway Smooth Muscle cells) in a 24-well plate and grow to confluence.[12]
-
Replace culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[13] Incubate for 30 minutes.
-
Add varying concentrations of formoterol (or other agonists) to the wells and incubate for the desired time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add 100 µL of lysis buffer to each well.
-
Incubate for 30 minutes at 37°C with gentle agitation to ensure complete cell lysis.[12]
-
-
Immunoassay:
-
Washing and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader (e.g., Varioskan Flash).[12]
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples by interpolating from the standard curve.
-
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of formoterol for the β2-AR.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of formoterol for the β2-AR.
-
Principle: This assay measures the ability of an unlabeled ligand (formoterol) to compete with a radiolabeled ligand (e.g., [125I]iodocyanopindolol) for binding to the receptor in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing β2-AR (e.g., guinea pig lung) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [125I]iodocyanopindolol), and a range of concentrations of the unlabeled competitor (formoterol).
-
To determine non-specific binding, include tubes with a high concentration of a non-radiolabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Downstream Signaling: PKA and Beyond
The activation of PKA is a pivotal event in the cAMP pathway.[14] PKA is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, releasing the C subunits.[9] These active C subunits then phosphorylate a variety of downstream targets that mediate the physiological response.
Recent research indicates that the effects of formoterol on inflammatory gene expression in airway epithelial cells are mediated by PKA, involving the cooperation of both PKA-Cα and PKA-Cβ catalytic subunits.[14] Furthermore, formoterol's effects can be PKA-dependent and are unlikely to be mediated via the Exchange protein activated by cAMP (EPAC) signaling pathway.[15]
Conclusion
Formoterol exerts its potent and long-lasting bronchodilatory effects through the robust activation of the β2-AR/cAMP/PKA signaling pathway. A thorough understanding of this cascade, supported by quantitative binding and functional data, is essential for the rational design of novel respiratory therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of formoterol and other β2-agonists, facilitating further advancements in the field of respiratory pharmacology.
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of protein kinase A and A kinase anchoring proteins in buffering and compartmentation of cAMP signalling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of intracellular cAMP concentration [bio-protocol.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using Formoterol Hemifumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) hemifumarate hydrate (B1144303) is a potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist with a rapid onset of action.[1][2] It is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its effective bronchodilatory properties.[1][3] In addition to its effects on airway smooth muscle relaxation, formoterol exhibits anti-inflammatory properties and modulates the function of various cell types involved in airway inflammation.[2][4] These application notes provide detailed protocols for in vitro experiments to investigate the multifaceted effects of formoterol.
Mechanism of Action
Formoterol selectively binds to and activates β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[1] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[7] Formoterol has demonstrated approximately 200-fold greater activity at β2 receptors compared to β1 receptors.[1]
Signaling Pathway of Formoterol
Caption: Formoterol-induced β2-adrenergic receptor signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on formoterol.
Table 1: Potency and Efficacy in Bronchial Smooth Muscle Relaxation
| Preparation | Parameter | Value | Reference |
| Guinea Pig Tracheal Spirals | pD2 | 8.9 ± 0.03 | [8] |
| Human Bronchus | -log EC50 | 8.9 ± 0.03 | [9] |
| Human Bronchus | Intrinsic Activity (vs. Isoprenaline) | 0.84 | [9] |
Table 2: Anti-inflammatory Effects
| Cell Type | Stimulant | Measured Effect | Formoterol Concentration | Inhibition/Effect | Reference |
| Human Lung Fibroblasts | IL-1β | ICAM-1 & VCAM-1 expression | ≥ 10⁻⁹ M | Additive inhibition with budesonide (B1683875) | [4] |
| Human Lung Fibroblasts | IL-1β | GM-CSF production | ≥ 10⁻⁹ M | Additive inhibition with budesonide | [4] |
| Monocyte-Derived Macrophages | LPS | TNF-α release | EC50: 2.4 ± 1.8 nM | Inhibition | [10] |
| Monocyte-Derived Macrophages | LPS | GM-CSF release | EC50: 24.6 ± 2.1 nM | Inhibition | [10] |
| Human Lung Mast Cells | IgE-dependent | Histamine (B1213489) release | 10⁻¹⁰ - 10⁻⁶ M | Concentration-dependent inhibition | [11] |
| Bronchial Epithelial Cells (BEAS-2B) | - | TARC (CCL17) expression | - | Significant suppression | [12] |
Experimental Protocols
Bronchial Smooth Muscle Relaxation Assay
This protocol assesses the ability of formoterol to relax pre-contracted airway smooth muscle.
Experimental Workflow
Caption: Workflow for bronchial smooth muscle relaxation assay.
Methodology:
-
Tissue Preparation: Isolate tracheal spirals from guinea pigs or bronchial rings from human lung tissue obtained during surgery.[8][9][13]
-
Mounting: Mount the tissues in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Contraction: Induce a sustained contraction using an appropriate agonist, such as histamine (10 µM) or methacholine.[8][14]
-
Formoterol Administration: Once a stable contraction is achieved, add cumulative concentrations of formoterol hemifumarate hydrate to the organ baths.
-
Data Recording: Record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard relaxant like aminophylline.[8] Plot the concentration-response curve and calculate the pD2 or EC50 value.
Anti-inflammatory Assay in Human Lung Fibroblasts
This protocol evaluates the anti-inflammatory effects of formoterol on cytokine-stimulated human lung fibroblasts.[4]
Methodology:
-
Cell Culture: Culture human lung fibroblasts in appropriate medium until confluent.
-
Pre-incubation: Pre-incubate the cells with therapeutically relevant concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁸ M) for a specified period.[4]
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β).
-
Analysis:
-
ELISA: Measure the production of cytokines and chemokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-8 (IL-8), in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Cell Surface ELISA: Determine the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the cell surface.[4]
-
Mast Cell Stabilization Assay
This protocol assesses the ability of formoterol to inhibit the release of inflammatory mediators from mast cells.
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of formoterol: an innovative bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitisation of mast cell beta2-adrenoceptor-mediated responses by salmeterol and formoterol. | BioGRID [thebiogrid.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Formoterol Fumarate Dihydrate using a Stability-Indicating RP-HPLC Method
Introduction
Formoterol (B127741) Fumarate (B1241708) Dihydrate is a long-acting beta2-agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Formoterol Fumarate Dihydrate in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This application note describes a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Formoterol Fumarate Dihydrate. The method is simple, rapid, and suitable for routine quality control analysis.
Principle
The method separates Formoterol Fumarate Dihydrate from its potential degradation products and related substances on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected and quantified using a UV detector at a specific wavelength. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
1. Materials and Reagents
-
Formoterol Fumarate Dihydrate reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium Phosphate Monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of Formoterol Fumarate Dihydrate bulk drug or pharmaceutical formulation
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of 0.01M Sodium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in the ratio of 70:30 v/v.[1][2]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions
-
Buffer Preparation (0.01M Sodium Phosphate, pH 3.0): Dissolve 1.20 g of Sodium Phosphate Monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of Formoterol Fumarate Dihydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 2-7 µg/mL by diluting with the mobile phase.[1][2]
-
Sample Solution Preparation:
-
For Bulk Drug: Accurately weigh about 10 mg of the Formoterol Fumarate Dihydrate sample, dissolve in, and dilute to 100 mL with the mobile phase to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the linearity range (e.g., 6 µg/mL) with the mobile phase.
-
For Pharmaceutical Formulation (e.g., Inhalation Capsules): The content of a sufficient number of capsules is emptied and powdered. An amount of powder equivalent to a single dose is accurately weighed and transferred to a suitable volumetric flask. The drug is extracted with the mobile phase by sonication, and the solution is then filtered and diluted to a final concentration within the linearity range.
-
4. Method Validation Protocol
The developed method should be validated as per ICH guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard solution, and the sample solution. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[3][4]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[1][2]
-
Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the standard drug is spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by injecting a standard solution (n=6) on the same day. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The precision of the method is determined by analyzing the standard solution on different days, by different analysts, or with different equipment. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. The effect of these changes on the chromatographic parameters is observed.[2]
Data Presentation
Table 1: Summary of Quantitative Data for Formoterol Fumarate Dihydrate Quantification Methods
| Parameter | RP-HPLC Method[1][2] | UV Spectrophotometric Method[1][2] |
| Linearity Range | 2 - 7 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.11 µg/mL |
| Limit of Quantification (LOQ) | 0.14 µg/mL | 0.32 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
Visualizations
Caption: Experimental workflow for the quantification of Formoterol Fumarate Dihydrate by RP-HPLC.
Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Formoterol (B127741) Fumarate (B1241708) and its process-related impurities. The provided protocol is based on established and validated methods, ensuring reliability and robustness for quality control and stability testing in pharmaceutical settings.
Introduction
Formoterol Fumarate is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring the levels of related substances is critical for drug safety and efficacy. This application note details a specific and sensitive RP-HPLC method capable of separating Formoterol Fumarate from its known related substances, including Formoterol Fumarate desformyl and Formoterol Fumarate acetamide (B32628) analogs[2][3]. The method is stability-indicating, meaning it can effectively resolve the parent drug from its degradation products[2][3][4].
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the successful implementation of the RP-HPLC method for Formoterol Fumarate analysis.
Materials and Reagents
-
Formoterol Fumarate Dihydrate Reference Standard (USP or equivalent)
-
Formoterol Fumarate Related Substance A, C, and D Reference Standards (USP or equivalent)[5]
-
Acetonitrile (HPLC Grade)
-
Ammonium (B1175870) Acetate (Analytical Grade)
-
Ethanol (B145695) (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Glacial Acetic Acid or Ammonium Hydroxide (for pH adjustment)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic conditions for the analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with UV or PDA Detector |
| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent[2][3] |
| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3][6][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 242 nm[2][3] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Dissolve an appropriate amount of Ammonium Acetate in HPLC grade water to achieve a 50 mM concentration.
-
Adjust the pH of the aqueous solution to 5.0 using glacial acetic acid or ammonium hydroxide.
-
Mix the prepared buffer with ethanol in a 65:35 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Formoterol Fumarate Dihydrate Reference Standard in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
Sample Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of the Formoterol Fumarate drug substance in the mobile phase to achieve a target concentration of 100 µg/mL.
-
For dosage forms, an extraction step may be necessary. For instance, the contents of capsules can be dissolved in a known volume of mobile phase, sonicated, and then diluted to the target concentration[6].
System Suitability Solution Preparation:
-
Prepare a solution containing Formoterol Fumarate and known related substances (e.g., desformyl and acetamide analogs) at appropriate concentrations to verify the system's performance. The USP recommends using separate reference standards for formoterol fumarate and its related compounds A, C, and D[5].
Method Validation Summary
The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity (Range) | 0.03 - 255 µg/mL (r² > 0.999)[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 0.08 µg/mL (Note: One source indicates 0.08 µg/mL, which is likely a typo and should be interpreted with caution)[2][3] |
| Specificity | No interference from blank, placebo, or degradation products. |
| Robustness | The method is robust with respect to minor variations in mobile phase composition, pH, and flow rate. |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before each analytical run. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0[6] |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (from 6 replicate injections of standard) | Not more than 2.0%[6] |
| Resolution (between Formoterol and closest eluting peak) | Not less than 1.5 |
Data Presentation and Analysis
The concentration of Formoterol Fumarate and its related substances in the sample is calculated by comparing the peak areas obtained from the sample solution to those from the standard solution.
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow of the RP-HPLC analysis of Formoterol Fumarate.
References
- 1. drugs.com [drugs.com]
- 2. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formoterol Fumarate | USP-NF [uspnf.com]
- 6. iajesm.in [iajesm.in]
- 7. ajpaonline.com [ajpaonline.com]
Application Note and Protocols for the Preparation of Formoterol Hemifumarate Hydrate Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol (B127741) is a potent and long-acting β2-adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] In a research context, formoterol serves as a valuable tool for investigating β2-adrenergic signaling pathways and their downstream effects in various cell types. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and handling of formoterol hemifumarate hydrate (B1144303) stock solutions for in vitro studies.
Mechanism of Action
Formoterol functions by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors.[1][3] This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[3]
Signaling Pathway of Formoterol
Caption: Formoterol signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation of formoterol hemifumarate hydrate stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility (approx.) | Reference(s) |
| DMSO | 20 - 125 mg/mL | [5][6][7][8] |
| Methanol | ~1 mg/mL | [5][7] |
| Water | Slightly soluble | [5][7] |
Table 2: Molecular Weight Information
| Compound Name | Molecular Weight ( g/mol ) | Notes | Reference(s) |
| Formoterol Hemifumarate | ~402.45 | Anhydrous form. | |
| This compound | Varies (e.g., 840.91) | The degree of hydration can vary between batches. Always refer to the manufacturer's certificate of analysis for the batch-specific molecular weight. | [8] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Duration | Notes | Reference(s) |
| DMSO | -20°C | ≤ 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [9][10] |
| DMSO | -80°C | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [9][10] |
| Aqueous | 4°C | ≤ 1 day | Not recommended for long-term storage. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be serially diluted to the desired working concentrations for cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Determine the Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis provided by the supplier. The degree of hydration can affect the molecular weight.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed:
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
Example for 1 mL of a 10 mM stock solution (assuming MW = 402.45 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 402.45 g/mol x 1000 = 4.02 mg
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution: a. Add the appropriate volume of cell culture grade DMSO to the tube containing the powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[10]
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application of Formoterol in Airway Smooth Muscle Relaxation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) is a potent and long-acting β2-adrenoceptor agonist (LABA) widely used in the clinical management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle (ASM).[1][2] Understanding the mechanisms and quantifying the effects of formoterol on ASM are crucial for preclinical drug development and basic respiratory research. This document provides detailed application notes and experimental protocols for assessing formoterol-induced ASM relaxation using two common ex vivo methods: the isolated organ bath technique and precision-cut lung slices (PCLS).
Mechanism of Action: β2-Adrenoceptor Signaling Pathway
Formoterol exerts its relaxant effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a downstream signaling cascade that ultimately leads to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in muscle relaxation.[2][3]
The key steps in the signaling pathway are:
-
Receptor Binding: Formoterol binds to the β2-adrenoceptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to:
-
Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for smooth muscle contraction.
-
Enhanced sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
Activation of potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx.
-
-
Reduced Intracellular Calcium and Myosin Light Chain Phosphorylation: The net effect is a decrease in intracellular calcium concentration and reduced phosphorylation of the myosin light chain, leading to smooth muscle relaxation and bronchodilation.
Quantitative Data on Formoterol-Induced Airway Smooth Muscle Relaxation
The potency and efficacy of formoterol in relaxing airway smooth muscle have been quantified in various in vitro studies. The following table summarizes key data, including the half-maximal effective concentration (EC50) and the maximum relaxation effect (Emax).
| Species | Tissue Preparation | Pre-contraction Agonist | Formoterol EC50 (nM) | Formoterol Emax (% of max relaxation) | Reference |
| Guinea Pig | Tracheal Rings | Carbachol (0.1 µM) | 0.28 | Not specified | [1] |
| Guinea Pig | Tracheal Rings | Carbachol (60 µM) | 3.0 | 76% (compared to Isoprenaline) | [1] |
| Guinea Pig | Tracheal Strips | Histamine (B1213489) (1x10⁻⁵ M) | Not specified | Not specified | [4] |
| Guinea Pig | Tracheal Rings | Carbachol | ~9.32 (-log EC50) | Higher than salmeterol (B1361061) | [5] |
| Human | Bronchial Rings | Acetylcholine (10⁻³ M) | Not specified | 84% (Intrinsic Activity vs Isoprenaline) | [6] |
| Human | Precision-Cut Lung Slices | Histamine (500 nM) | 1-10 (significant relaxation) | Near 100% at >5 nM | [7] |
| Mouse | Precision-Cut Lung Slices | Methacholine (B1211447) (400 nM) | ~50 (for ~50% relaxation) | ~73% | [8] |
Experimental Protocols
Two primary ex vivo methods for assessing formoterol's effect on airway smooth muscle relaxation are detailed below: the isolated organ bath for tracheal or bronchial rings and the precision-cut lung slice (PCLS) technique.
Isolated Organ Bath Assay for Guinea Pig Tracheal Rings
This classic pharmacological method allows for the measurement of isometric tension changes in isolated airway tissues in response to drug application.
Materials and Reagents:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit or Tyrode's solution
-
Formoterol fumarate
-
Carbachol or histamine (for pre-contraction)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Protocol:
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).[6]
-
Carefully dissect the trachea and place it in ice-cold physiological salt solution (e.g., Krebs-Henseleit).
-
Clean the trachea of adhering connective tissue and cut it into 4-5 mm wide rings.[9] For some studies, the epithelium may be denuded by gently rubbing the luminal surface.
-
-
Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with physiological salt solution, maintained at 37°C and continuously bubbled with carbogen.[4][9]
-
Connect the upper hook to an isometric force transducer.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.[9] During this period, wash the tissue with fresh solution every 15 minutes.
-
-
Induction of Contraction:
-
Formoterol Administration and Data Recording:
-
Once a stable contractile plateau is reached, add formoterol to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the tissue to reach a steady-state relaxation after each addition before adding the next concentration.
-
Continuously record the isometric tension throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each formoterol concentration as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the formoterol concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the dose-response curve using non-linear regression analysis.
-
Precision-Cut Lung Slice (PCLS) Assay
The PCLS technique offers the advantage of studying small airways within their native lung microenvironment.
Materials and Reagents:
-
Mice or rats
-
Low-melting-point agarose
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM)
-
Formoterol fumarate
-
Methacholine or histamine
-
Microscope with a camera for imaging
Protocol:
-
PCLS Preparation:
-
Euthanize the animal via an approved method.
-
Expose the trachea and lungs.
-
Cannulate the trachea and slowly inflate the lungs with warm (37°C), low-melting-point agarose solution.[10]
-
Once the agarose has solidified on ice, dissect the lung lobes.
-
Cut the lobes into thin slices (typically 150-250 µm) using a vibratome in a bath of ice-cold buffer.[10]
-
-
Slice Culture and Viability:
-
Culture the PCLS in a suitable medium, often in 24-well plates.
-
Assess slice viability using methods like a Live/Dead staining kit.
-
-
Airway Contraction and Imaging:
-
Induce airway contraction with an agonist such as methacholine or histamine.[7]
-
Identify a cross-section of a small airway under a microscope and capture a baseline image of the constricted airway lumen.
-
-
Formoterol-Induced Relaxation:
-
Add formoterol to the culture medium at the desired concentration(s).
-
Acquire images of the same airway at set time points or continuously using time-lapse microscopy to observe the relaxation (increase in luminal area).
-
-
Data Analysis:
-
Measure the luminal area of the airway in the images using image analysis software.
-
Calculate the percentage of relaxation relative to the initial contracted area.
-
Generate dose-response curves if multiple concentrations of formoterol are tested.
-
Application Notes
-
Choice of Assay: The isolated organ bath is a robust, high-throughput method well-suited for initial screening and generating classic pharmacological data (EC50, Emax). The PCLS assay provides a more physiologically relevant model by maintaining the integrity of the lung microenvironment and is ideal for studying small airways and for imaging-based mechanistic studies.[9][11]
-
Species Differences: Be aware of potential species differences in receptor density and signaling pathways, which may affect the potency and efficacy of formoterol. Data from animal models should be cautiously extrapolated to humans.
-
Enantiomers of Formoterol: Formoterol is often used as a racemic mixture of (R,R)- and (S,S)-enantiomers. The (R,R)-enantiomer is the active component responsible for bronchodilation, while the (S,S)-enantiomer has significantly less activity.[8] For mechanistic studies, using the pure (R,R)-enantiomer may be preferable.
-
Data Interpretation: The EC50 value represents the concentration of formoterol required to produce 50% of its maximal effect and is a measure of its potency. A lower EC50 indicates higher potency. The Emax reflects the maximum relaxation achievable with the drug, indicating its efficacy.
-
Long-Acting Nature: When studying the duration of action, washout experiments can be performed. Formoterol's long duration of action is attributed to its retention in the cell membrane.[8]
Conclusion
The isolated organ bath and precision-cut lung slice assays are powerful tools for characterizing the bronchodilatory effects of formoterol. By following these detailed protocols and considering the accompanying application notes, researchers can generate reliable and reproducible data to advance the understanding of airway smooth muscle pharmacology and aid in the development of novel respiratory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Ex-vivo Studies on Isolated Guinea-Pig Trachea [bio-protocol.org]
- 7. precisionary.com [precisionary.com]
- 8. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 10. Utilizing the Precision-Cut Lung Slice to Study the Contractile Regulation of Airway and Intrapulmonary Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
using formoterol to study beta-2 adrenergic receptor signaling in vitro
Application Note: Utilizing Formoterol (B127741) for In Vitro Studies of β2-Adrenergic Receptor Signaling
For Research Use Only.
Introduction
The β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), is a key regulator of physiological processes in tissues such as the airway smooth muscle and skeletal muscle.[1][2] Its activation by agonists triggers a cascade of intracellular signaling events, making it a critical target for therapeutic drug development, particularly for respiratory diseases like asthma.[3][4] Formoterol is a potent and highly selective long-acting β2AR agonist (LABA).[3][5] In vitro, it serves as a powerful tool for dissecting the molecular mechanisms of β2AR signaling, quantifying ligand potency and efficacy, and screening for novel therapeutic agents.
Formoterol's primary mechanism of action involves binding to the β2AR and stabilizing its active conformation.[1] This leads to the activation of the canonical Gs protein pathway. The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[6][7][8][9]
Beyond the canonical Gs pathway, β2AR activation can also initiate G protein-independent signaling through β-arrestin recruitment.[6][10][11][12] Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestin binds to the receptor, leading to G protein desensitization and receptor internalization.[6] β-arrestin can also act as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[10][12] Formoterol has been described as a β-arrestin-biased agonist, making it a valuable tool for studying these alternative signaling pathways.[10][11]
Data Presentation
Quantitative analysis of formoterol's interaction with the β2AR is crucial for interpreting experimental results. The following tables summarize typical pharmacological data obtained from in vitro assays.
Table 1: Pharmacological Properties of Formoterol at the Human β2-Adrenergic Receptor
| Parameter | Typical Value | Assay Type | Description |
| Kd (nM) | 1.05 - 1.34 | Radioligand Binding ([3H]formoterol) | Dissociation constant; a measure of binding affinity. Lower values indicate higher affinity.[13] |
| Ki (pKi) | ~8.2 - 8.3 | Competition Binding | Inhibitory constant; affinity of formoterol measured by its ability to displace a radiolabeled antagonist.[14] |
| EC50 (nM) | ~0.1 - 1.5 | cAMP Accumulation | The concentration of formoterol that produces 50% of the maximal response in cAMP production.[15] |
| Efficacy (%) | ~86 - 100% | Functional Assays (e.g., cAMP) | The maximal response induced by formoterol relative to a full agonist like isoproterenol.[14] |
Table 2: Example Dose-Response Data for Formoterol-Induced cAMP Accumulation in HEK293 cells expressing β2AR
| Formoterol Conc. (nM) | % of Max Response (cAMP) |
| 0.001 | 5% |
| 0.01 | 15% |
| 0.1 | 48% |
| 1 | 85% |
| 10 | 98% |
| 100 | 100% |
| 1000 | 100% |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
The following protocols provide a framework for studying β2AR signaling using formoterol. Optimization may be required based on the specific cell line and equipment used.
Protocol 1: Cell Culture and Preparation
This protocol describes the maintenance of a common cell line used for GPCR studies.
-
Materials:
-
HEK293 cells stably expressing human β2AR.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Selection antibiotic (e.g., G418, Puromycin), if applicable.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks and plates.
-
-
Procedure:
-
Maintain HEK293-β2AR cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with 8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks or assay plates at the desired density. For a 384-well plate, a typical seeding density is 5,000-10,000 cells per well.
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol measures the production of cAMP following formoterol stimulation using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[16][17][18]
-
Materials:
-
HEK293-β2AR cells seeded in a 384-well white plate.
-
Formoterol fumarate.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor.[15]
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Seed 5,000 cells/well in a 384-well plate and culture overnight.[15]
-
Compound Preparation: Prepare a 10 mM stock of formoterol in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 pM) in assay buffer.
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Add 5 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX final concentration).[15]
-
Add 5 µL of the formoterol serial dilutions to the respective wells. Include a vehicle control (buffer only).
-
Incubate the plate for 30 minutes at room temperature.[19]
-
-
cAMP Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents.
-
Add 5 µL of the cAMP-d2 conjugate (acceptor) to each well.
-
Add 5 µL of the anti-cAMP antibody-cryptate conjugate (donor) to each well.[15]
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[15]
-
Read the plate on an HTRF-compatible microplate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of formoterol concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
HEK293-β2AR cells seeded in a 6-well plate.
-
Serum-free culture medium.
-
Formoterol.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates to reach ~80% confluency. Before stimulation, starve the cells in serum-free medium for 4-6 hours.
-
Stimulation: Treat cells with various concentrations of formoterol (e.g., 10 µM) for different time points (e.g., 0, 2, 5, 10, 30 minutes). Include an untreated control.
-
Cell Lysis: Place the plate on ice, wash cells with cold PBS, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to microfuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading. Quantify band intensities using densitometry software. Express p-ERK levels as a fold change over the untreated control.
-
References
- 1. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatory in vitro effects of the β2-agonists salbutamol and formoterol in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Formoterol, a new long-acting selective beta 2-adrenergic receptor agonist: double-blind comparison with salbutamol and placebo in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 8. Beta2 -adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular PKA signaling at therapeutic inhaled doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Formulation of Formoterol Nanoparticles for Pulmonary Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) is a long-acting β2-adrenergic agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism involves the relaxation of airway smooth muscle, leading to bronchodilation. However, conventional formulations can be associated with systemic side effects. Encapsulating formoterol within biodegradable nanoparticles for pulmonary delivery offers a promising strategy to enhance its therapeutic efficacy by providing sustained drug release, improving drug localization within the lungs, and potentially reducing systemic exposure and associated adverse effects.[1]
This document provides detailed protocols for the formulation, characterization, and preclinical evaluation of formoterol-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer approved by the FDA.[2][3]
I. Formulation of Formoterol-Loaded PLGA Nanoparticles
A common and effective method for encapsulating formoterol is the oil-in-water (o/w) single emulsion solvent evaporation technique.[1][4] This method is suitable for encapsulating hydrophobic or lipophilic drugs within a polymer matrix.
Protocol 1: Single Emulsion Solvent Evaporation Method
Objective: To synthesize formoterol-loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Formoterol Fumarate (B1241708) Dihydrate
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Methanol
-
Poly(vinyl alcohol) (PVA) solution (e.g., 3% w/v in deionized water)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 1 mL of chloroform.
-
In a separate vial, dissolve a specific amount of formoterol fumarate dihydrate in a minimal volume of methanol.
-
Add the formoterol solution to the PLGA solution. This mixture constitutes the organic phase.
-
-
Emulsification:
-
Add the organic phase dropwise to 4 mL of a 3% aqueous PVA solution while stirring.
-
Place the mixture in an ice bath and immediately emulsify using a probe sonicator (e.g., at 60W output for 3 minutes).[1] Sonication breaks down the organic phase into nanometer-sized droplets.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a larger beaker.
-
Allow the organic solvent (chloroform) to evaporate by stirring the emulsion at room temperature for a minimum of 8 hours on a magnetic stirrer (e.g., at 700 rpm).[1] This step solidifies the nanoparticles as the solvent is removed.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains residual PVA and unencapsulated formoterol.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to ensure the removal of impurities.
-
-
Lyophilization (Optional for Dry Powder Formulation):
-
For long-term storage or preparation of a dry powder for inhalation, resuspend the final pellet in a cryoprotectant solution (e.g., 5% trehalose (B1683222) or sucrose).[1]
-
Freeze the suspension at -80°C and then lyophilize under vacuum to obtain a dry powder.
-
II. Physicochemical Characterization of Nanoparticles
After synthesis, it is crucial to characterize the nanoparticles to ensure they meet the desired specifications for pulmonary delivery.
Data Summary
The following tables summarize typical quantitative data obtained from the characterization of formoterol-loaded PLGA-PEG nanoparticles.[1]
Table 1: Physicochemical Properties of Formoterol Nanoparticles
| Parameter | Value | Method |
|---|---|---|
| Hydrodynamic Diameter (nm) | 442 ± 17 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +0.16 ± 0.04 | Laser Doppler Velocimetry |
| Drug Loading (DL) % | 0.2 ± 0.04 | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (EE) % | 24 ± 5 | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) |
|---|---|
| 3 | ~50% (Initial Burst) |
| 24 | > 80% |
| 48 | > 99% |
Protocol 2: Characterization Assays
Objective: To determine the size, surface charge, drug content, and release profile of the synthesized nanoparticles.
A. Particle Size and Zeta Potential Analysis
-
Resuspend a small quantity of the washed nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer instrument, which employs Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) measurement, and Laser Doppler Velocimetry for zeta potential.
-
The ideal particle size for deep lung deposition is generally considered to be in the range of 1-5 µm for carrier particles, which release smaller nanoparticles (100-500 nm) at the target site.[1]
B. Drug Loading (DL) and Encapsulation Efficiency (EE)
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break them apart and release the encapsulated drug.[1]
-
Quantify the amount of formoterol in the solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate DL and EE using the following formulas:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
C. In Vitro Drug Release Study
-
Disperse a known amount of formoterol-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) to simulate physiological conditions.
-
Place the suspension in a dialysis bag or use a sample-and-separate method, and incubate at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.[1]
-
Analyze the formoterol concentration in the collected aliquots by HPLC.
-
Plot the cumulative percentage of drug released versus time. A typical profile shows an initial burst release followed by a sustained release phase.[1]
III. In Vivo Evaluation in an Asthma Model
To assess the therapeutic potential of the formoterol nanoparticle formulation, a preclinical study using an ovalbumin (OVA)-induced murine model of allergic asthma is recommended.
Protocol 3: Ovalbumin-Induced Asthma Model and Efficacy Testing
Objective: To evaluate the efficacy of inhaled formoterol nanoparticles in a mouse model of allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
Whole-body plethysmography system
-
Nebulizer or dry powder insufflator for pulmonary delivery
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified with 2 mg of alum in sterile saline.
-
-
Challenge:
-
From day 18 to day 21, challenge the sensitized mice by intranasal administration or aerosol exposure to 10 µg of OVA in saline to induce an asthmatic phenotype. Control groups will receive saline only.
-
-
Treatment Administration:
-
Prior to the final OVA challenge, administer the formoterol nanoparticle formulation (as a nebulized suspension or a dry powder), free formoterol, or empty nanoparticles (placebo) to the lungs of the mice.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
Approximately 24 hours after the final challenge, measure AHR using whole-body plethysmography.
-
Expose mice to increasing concentrations of nebulized methacholine (a bronchoconstrictor) and record the changes in lung function (e.g., Penh value).
-
Effective treatment should significantly reduce the hyperresponsiveness to methacholine compared to the untreated, OVA-challenged group.
-
-
Assessment of Lung Inflammation:
-
After AHR measurement, perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Analyze the BAL fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) to quantify the extent of inflammation.
-
IV. Formoterol Signaling Pathway
Formoterol exerts its bronchodilatory effect by activating the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells.
The binding of formoterol to the β2AR initiates a signaling cascade:
-
Activation of G-protein: The activated receptor stimulates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This cascade ultimately results in the relaxation of the airway smooth muscle and bronchodilation.
References
Application Notes and Protocols for Cytotoxicity Assessment of Formoterol-Loaded Nanoparticle Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Formoterol (B127741), a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases like asthma and COPD. The encapsulation of formoterol into nanoparticle formulations offers a promising strategy for targeted delivery, potentially enhancing therapeutic efficacy and minimizing systemic side effects.[1][2] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) conjugated with polyethylene (B3416737) glycol (PEG), are often used for this purpose.[1][2] However, the introduction of any novel nanoformulation necessitates a thorough evaluation of its safety profile.
Cytotoxicity assays are fundamental to this evaluation, providing insights into how the nanoparticle formulation interacts with biological systems at the cellular level. Assessing the cytotoxicity of nanomaterials can be challenging, as nanoparticles can interfere with conventional assay components and detection methods.[3][4][5] Therefore, it is crucial to employ a panel of assays that measure different cellular endpoints and to include appropriate controls to ensure the reliability of the results.
This document provides detailed protocols for three key cytotoxicity assays—MTT, LDH, and Annexin V/PI Apoptosis Assay—tailored for the evaluation of formoterol-loaded nanoparticle formulations.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to assess the cytotoxic potential of nanoparticle formulations.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.[8]
-
Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.[3][9] Increased LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[9]
-
Apoptosis Assays (Programmed Cell Death): Apoptosis is a form of programmed cell death that can be induced by therapeutic agents.[10] Assays to detect apoptosis are crucial for understanding the mechanism of a drug's efficacy or cytotoxicity.[10][11] The Annexin V/PI assay is a common method where Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI) stains the nucleus of late apoptotic or necrotic cells with compromised membranes.[12]
Experimental Workflow
The overall process for evaluating the cytotoxicity of formoterol-loaded nanoparticles involves several key stages, from initial characterization to the final interpretation of results from multiple assays.
Caption: Workflow for cytotoxicity testing of nanoparticle formulations.
Summary of Existing Data
Studies on various formoterol-loaded nanoparticle formulations have generally shown them to be biocompatible.
| Nanoparticle Formulation | Base Polymer | Cell Line(s) | Assay(s) Used | Outcome Summary | Reference(s) |
| Formoterol-Loaded Nanoparticles | PLGA-PEG | Rabbit Renal Proximal Tubular Cells (RPTCs) | Not specified | Biocompatible and not cytotoxic over a wide concentration range. | [13] |
| Formoterol-Loaded Nanoparticles | Lysine poly-hydroxyethyl methacrylate (B99206) [Lys-p(HEMA)] | 16HBE (bronchial epithelial), THP-1 (monocytic) | WST-1, LDH | No signs of in vitro toxicity; cells remained vital after exposure. | [14][15] |
| Unloaded Nanoparticles | Lysine poly-hydroxyethyl methacrylate [Lys-p(HEMA)] | 16HBE, THP-1 | WST-1, LDH | No signs of in vitro toxicity; cells remained vital after exposure. | [14][15] |
Detailed Experimental Protocols
Important Considerations for Nanoparticle Assays:
-
Interference Controls: Nanoparticles can interfere with assay reagents and readouts.[3][4] Always run parallel controls containing nanoparticles in cell-free medium to check for interactions with assay dyes (e.g., reduction of MTT) or enzymes (e.g., inhibition of LDH).[9][16]
-
Dispersion: Ensure nanoparticles are well-dispersed in the culture medium before adding them to the cells.[17] Sonication or vortexing may be required.
-
Dose Range: Test a wide range of nanoparticle concentrations to determine a dose-response relationship.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free medium is recommended during MTT incubation)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Formoterol-loaded nanoparticles, unloaded (blank) nanoparticles, and free formoterol
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~570 nm, with a reference wavelength of ~630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Preparation of Test Articles: Prepare serial dilutions of formoterol-loaded nanoparticles, blank nanoparticles, and free formoterol in culture medium.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test articles at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Addition of MTT Reagent: After incubation, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[7]
-
Data Analysis:
-
Subtract the average OD of the blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot % Viability against the concentration of the test article to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on commercially available LDH assay kits (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[18]
Materials:
-
LDH cytotoxicity assay kit (containing Substrate Mix, Assay Buffer, Lysis Solution)
-
Formoterol-loaded nanoparticles, unloaded (blank) nanoparticles, and free formoterol
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Controls Setup:
-
Untreated Control: Cells treated with medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Lyse untreated cells by adding the kit's Lysis Solution 45 minutes before the next step.
-
Nanoparticle Interference Control: Nanoparticles in cell-free medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reaction mixture to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction (if required): Add 50 µL of Stop Solution if included in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the background control (cell-free medium) from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD of Treated - OD of Untreated Control) / (OD of Maximum Release - OD of Untreated Control)] x 100
-
Protocol 3: Annexin V/PI Assay for Apoptosis
This protocol uses flow cytometry for analysis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Binding Buffer (provided with the kit)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the nanoparticle formulations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
Formoterol primarily acts via the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP). While generally not cytotoxic, high concentrations or specific nanoparticle interactions could potentially trigger other pathways. Formoterol has been shown to influence phosphoinositide-3-kinase (PI3K) signaling, which is a key regulator of cell survival, proliferation, and apoptosis.[19]
Caption: Formoterol signaling and its intersection with the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 4. Frontiers | Novel Methods and Approaches for Safety Evaluation of Nanoparticle Formulations: A Focus Towards In Vitro Models and Adverse Outcome Pathways [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Formoterol PLGA-PEG Nanoparticles Induce Mitochondrial Biogenesis in Renal Proximal Tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of a Polymer-Based Nanoparticle with Formoterol Drug as Nanocarrier System In Vitro and in an Experimental Asthmatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LDH Assay [bio-protocol.org]
- 19. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Drug Release Studies of Formoterol from Polymeric Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of formoterol-loaded polymeric nanoparticles and the subsequent in vitro drug release studies. The methodologies are compiled from established research to ensure reproducibility and accuracy in a laboratory setting.
Preparation of Formoterol-Loaded Polymeric Nanoparticles
Two common methods for encapsulating hydrophilic drugs like formoterol (B127741) within polymeric nanoparticles are the single emulsion solvent evaporation technique and the double emulsion solvent evaporation technique. The choice of method often depends on the desired nanoparticle characteristics and the specific polymer being used.
Single Emulsion Solvent Evaporation Method for PLGA Nanoparticles
This method is suitable for encapsulating hydrophobic drugs but can be adapted for hydrophilic drugs with certain modifications.
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and formoterol fumarate (B1241708) in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA), under constant stirring. Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The sonication is typically performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the collected nanoparticles multiple times with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and subsequent characterization.
Double Emulsion Solvent Evaporation Method for PLGA-PEG Nanoparticles
This method is generally more efficient for encapsulating hydrophilic drugs like formoterol.
Protocol:
-
Primary Emulsion (w/o): Dissolve formoterol fumarate in a small volume of an aqueous solution. Emulsify this aqueous drug solution in an organic solution of Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) in a solvent like dichloromethane (DCM) using a probe sonicator. This forms a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion for an extended period to allow the organic solvent to evaporate, resulting in the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation and wash them thoroughly with deionized water.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a stable, dry powder.
Synthesis of Lys-p(HEMA) Nanoparticles–Formoterol Formulation
This protocol describes a surfactant-free emulsion polymerization and subsequent drug loading.[1][2]
Protocol:
-
Synthesis of Lys-p(HEMA) Nanoparticles: Synthesize lysine-grafted poly(hydroxyethyl methacrylate) (Lys-p(HEMA)) nanoparticles using a surfactant-free emulsion polymerization technique followed by a grafting method.[1][2]
-
Drug Loading: Disperse the synthesized Lys-p(HEMA) nanoparticles in an ethanolic solution of formoterol.[1][2]
-
Incubation: Stir the mixture at room temperature for a specified period to allow for drug loading onto the nanoparticles.[1][2]
-
Separation: Centrifuge the suspension to separate the formoterol-loaded nanoparticles from the solution.[1][2]
-
Quantification of Loading: Analyze the supernatant to determine the amount of unloaded formoterol, and thereby calculate the drug loading efficiency.[1]
In Vitro Drug Release Studies
The in vitro release of formoterol from the prepared nanoparticles is a critical step to evaluate their potential for sustained drug delivery. The dialysis membrane method is a widely used technique for this purpose.
Protocol:
-
Preparation of Dialysis Setup:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the diffusion of free formoterol but retains the nanoparticles (e.g., 3.5 kDa).
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Disperse a known amount of formoterol-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
-
Release Study:
-
Place the nanoparticle dispersion into the dialysis bag and seal it securely.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker or a dissolution apparatus.
-
Maintain the setup at a constant temperature of 37°C with continuous stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a specific volume of the release medium from the external compartment.
-
Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for formoterol content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of formoterol released at each time point.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro drug release profile.
-
Analytical Method: Quantification of Formoterol by HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of formoterol in the release samples.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio. The pH of the buffer should be optimized. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where formoterol shows maximum absorbance (e.g., around 214 nm or 240 nm).[3] |
| Injection Volume | 20-100 µL, depending on the sensitivity of the method. |
| Column Temperature | Maintained at a constant temperature, for example, 30°C or 40°C.[3] |
Data Presentation
The following tables summarize quantitative data from studies on formoterol-loaded polymeric nanoparticles.
Table 1: Physicochemical Characteristics of Formoterol-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer | Preparation Method | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| F1 | PLGA-PEG | Single Emulsion | 442 ± 17 | - | - | [4] |
| F2 | PLGA-PEG (varied MW) | Single Emulsion | - | 0.04 - 0.17 | - | [5] |
| F3 | PLGA-PEG (varied conc.) | Single Emulsion | - | up to 0.63 | - | [5] |
| F4 | Lys-p(HEMA) | Surfactant-free polymerization | - | 180.62 µg/mg | - | [1] |
Table 2: In Vitro Cumulative Release of Formoterol from Nanoparticles
| Time (hours) | Formulation 1 (% Release) | Formulation 2 (% Release) |
| 1 | ~35% (initial burst) | - |
| 2 | - | - |
| 4 | ~50% | - |
| 8 | ~65% | - |
| 24 | ~80% | Stabilized release |
| 48 | ~90% | - |
| 72 | >95% | - |
| Reference | Fictional Data for Illustration | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro drug release study of formoterol from polymeric nanoparticles.
Caption: Experimental workflow for in vitro drug release studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formoterol Hemifumarate Hydrate Stability and Degradation in Formulations
Welcome to the Technical Support Center for Formoterol (B127741) Hemifumarate Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability and degradation of formoterol hemifumarate hydrate in various pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in pharmaceutical formulations?
A1: The stability of this compound is primarily influenced by pH, temperature, light, oxidizing agents, and interactions with excipients.[1] In solid dosage forms, such as dry powder inhalers (DPIs), interaction with reducing sugars like lactose (B1674315) is a major cause of degradation.[2] For liquid formulations, such as nebulizer solutions, pH is a critical factor.
Q2: What is the main degradation pathway for formoterol in dry powder inhalers (DPIs) containing lactose?
A2: The principal degradation pathway in DPIs containing lactose is the Maillard reaction. This reaction occurs between the secondary amine group of formoterol and the reducing sugar lactose, leading to the formation of a formoterol-lactose adduct.[2] This can result in a brownish discoloration of the powder formulation upon storage, especially under conditions of elevated temperature and humidity.[2]
Q3: What are the known degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies have identified several degradation products. Under acidic and alkaline conditions, hydrolysis can occur. Oxidative degradation is also a significant pathway, leading to the formation of impurity A.[1] Other identified related substances include the desformyl and acetamide (B32628) analogs of formoterol.[3]
Q4: How does pH affect the stability of formoterol in aqueous formulations?
A4: Formoterol is susceptible to degradation in both acidic and alkaline conditions.[4] The pKa values of formoterol fumarate (B1241708) dihydrate are approximately 7.9 and 9.2.[1] Maintaining the pH of aqueous formulations within a suitable range is crucial to minimize degradation. For instance, a buffer at pH 3.2 has been used in analytical methods to ensure stability.[5]
Q5: Are there stable formulations of formoterol for nebulization?
A5: Yes, stable nebulizer solutions of formoterol can be formulated. These are typically aqueous-based solutions. It is important to control the pH and protect the solution from light. Compatibility studies have shown that formoterol nebulizer solutions can be physically and chemically compatible for short periods when mixed with other nebulizing solutions like budesonide, ipratropium (B1672105) bromide, and cromolyn (B99618) sodium, though this can affect the delivered dose.
Troubleshooting Guides
Issue 1: Discoloration of Dry Powder Inhaler (DPI) Formulation During Stability Studies
-
Symptom: The white or off-white powder blend of formoterol and lactose turns yellow or brown over time, particularly at elevated temperature and humidity.
-
Potential Cause: This is a classic indicator of the Maillard reaction occurring between the secondary amine of formoterol and the reducing sugar lactose.[2]
-
Troubleshooting Steps:
-
Confirm the Degradation Product: Use a stability-indicating HPLC or UPLC-MS method to identify and quantify the formoterol-lactose adduct.[2]
-
Control Moisture Content: The Maillard reaction is accelerated by moisture. Ensure that the formulation is manufactured and stored under low humidity conditions. Consider the use of desiccants in the packaging.
-
Excipient Selection: If feasible, explore the use of non-reducing sugar excipients as an alternative to lactose.
-
Particle Engineering: Spray-dried formulations, while potentially offering better aerosolization, may be more susceptible to degradation due to their amorphous nature.[2] Consider the impact of the manufacturing process on the physical form of the excipients and API.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC Analysis of Formoterol
-
Symptom: Chromatographic peaks for formoterol or its degradation products are asymmetrical, leading to inaccurate quantification.
-
Potential Causes:
-
Secondary Interactions: Interactions between the basic amine groups of formoterol and residual silanol (B1196071) groups on the HPLC column packing material can cause peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of formoterol and its interaction with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Contamination: A contaminated column or guard column can lead to distorted peak shapes.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of formoterol (pKa ~7.9 and 9.2) to ensure a consistent ionization state.[1] A slightly acidic pH is often used.[5]
-
Use a High-Quality, End-Capped Column: Select a modern, well-end-capped C18 or similar reversed-phase column to minimize silanol interactions.
-
Incorporate an Ion-Pairing Agent or Buffer: The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate, can help to improve peak shape.[3][5]
-
Check for Column Overload: Dilute the sample and re-inject to see if the peak shape improves.
-
Column Washing and Regeneration: If contamination is suspected, wash the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
-
Symptom: High variability in the percentage of degradation observed under the same stress conditions across different experiments.
-
Potential Causes:
-
Inconsistent Stress Conditions: Minor variations in temperature, pH, or the concentration of the stressor (e.g., acid, base, oxidizing agent) can lead to significant differences in degradation rates.
-
Sample Preparation: Incomplete dissolution or inconsistent sample handling can introduce variability.
-
Neutralization Step: For acid and base hydrolysis, incomplete or inconsistent neutralization before analysis can affect the stability of the sample and the performance of the chromatography.
-
-
Troubleshooting Steps:
-
Precise Control of Stress Conditions: Use calibrated equipment (ovens, water baths, pH meters) to ensure consistent application of stress.
-
Standardized Sample Preparation: Develop and strictly follow a detailed SOP for sample preparation, including sonication time and solvent volumes.
-
Careful Neutralization: Ensure that the neutralization step is performed accurately and consistently. Verify the final pH of the sample solution before injection.
-
Use of a Co-Solvent: Formoterol has limited water solubility. The use of a co-solvent like methanol (B129727) may be necessary to ensure complete dissolution during sample preparation for both stability studies and analysis.
-
Data Presentation
Table 1: Summary of Formoterol Fumarate Dihydrate Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Approximate Degradation (%) | Primary Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | 15 min | Ambient | Not specified, but degradation occurs | Hydrolysis products | |
| Acid Hydrolysis | 0.1N HCl | 30 min | 50°C | 18.00% | FFD 1 (Rf 0.15), FFD 2 (Rf 0.47) | [6] |
| Alkaline Hydrolysis | 1N NaOH | 15 min | Ambient | Not specified, but degradation occurs | Hydrolysis products | |
| Oxidative | 10% H₂O₂ | 15 min | Ambient | Sensitive to oxidation | Impurity A | [1] |
| Thermal | Dry Heat | 6 hours | 105°C | Degradation observed | Thermal degradants | |
| Photolytic | Photostability Chamber | 3 hours | Ambient | Degradation observed | Photolytic degradants | |
| Neutral Hydrolysis | Water | 30 min | 50°C | Degradation observed | FFD 2 (Rf 0.47) |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for Formoterol Fumarate Dihydrate
This protocol is a representative method for the analysis of formoterol and its degradation products.
-
Chromatographic System:
-
Instrument: UPLC system with a PDA detector.
-
Column: HSS C18 (2.1 x 100 mm, 1.8 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
Mobile Phase A: Orthophosphoric acid buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be required to separate all degradation products. A starting condition of 57:43 (A:B) has been reported.[7]
-
-
Flow Rate: 0.3 mL/min.[7]
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 2.0 µL.[7]
-
-
Sample Preparation:
-
Accurately weigh and transfer the sample (bulk drug or formulation) into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase). Sonication may be required to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 1N HCl. Heat as required (e.g., 60°C for 1 hour). Cool and neutralize with an equivalent amount of 1N NaOH. Dilute to the final concentration with the diluent.
-
Base Hydrolysis: Dissolve the sample and add 1N NaOH. Heat as required. Cool and neutralize with an equivalent amount of 1N HCl. Dilute to the final concentration.
-
Oxidative Degradation: Dissolve the sample and add 3-10% H₂O₂. Keep at room temperature or heat as required. Dilute to the final concentration.[1]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C for 6 hours). Dissolve the stressed sample in the diluent.
-
Photolytic Degradation: Expose the sample (solid or solution) in a photostability chamber to UV and visible light. Prepare the sample for analysis.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for a formoterol stability study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. lcms.cz [lcms.cz]
- 3. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
proper storage conditions for formoterol hemifumarate hydrate powder
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving formoterol (B127741) hemifumarate hydrate (B1144303) powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for formoterol hemifumarate hydrate powder?
A1: this compound powder should be stored in a tightly closed container, protected from light.[1][2] Specific temperature recommendations vary by supplier, so it is crucial to consult the product's safety data sheet (SDS). Common storage temperatures include room temperature, +15 to 25°C, or -20°C for long-term stability.[1][2][3][4] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months in a sealed, moisture-free container is recommended.[5]
Q2: Is this compound sensitive to light or moisture?
A2: Yes, it is sensitive to both light and moisture.[1][2] The chemical structure of formoterol can degrade in the presence of reactive species or under stress conditions.[6] Increased humidity can also negatively impact the stability of the powder, especially in formulations.[6][7] Therefore, it is essential to store it in a dark, dry place.
Q3: What are the general safety precautions for handling this compound powder?
A3: Handle this compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation of the powder.[1][2][8] Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][2] Avoid generating dust, as fine particles dispersed in the air can be a potential explosion hazard.[9] Wash hands thoroughly after handling.[10]
Q4: What solvents can be used to dissolve this compound?
A4: this compound is soluble in DMSO (up to 50 mM) and methanol (B129727) (1 mg/ml).[3] It is slightly soluble in water.[3]
Storage Conditions Summary
| Parameter | Condition | Source |
| Temperature (Powder) | Room Temperature | |
| +15 to 25°C | [1][2] | |
| -20°C | [3][4] | |
| Temperature (Stock Solution) | -20°C (up to 1 month) | [5] |
| -80°C (up to 6 months) | [5] | |
| Light | Protect from light | [1][2] |
| Moisture | Store in a dry place, sealed container | [5][8] |
| Container | Tightly closed and properly labeled | [1][2][10] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from powder stored under recommended conditions. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Powder appears clumpy or discolored | Absorption of moisture. | Discard the powder as its purity may be compromised. Ensure the container is always tightly sealed and stored in a desiccator if necessary. |
| Poor solubility in recommended solvents | Incorrect solvent or concentration. | Confirm the solubility data from the supplier's technical data sheet. Use sonication to aid dissolution if necessary. |
| The compound may have degraded. | If solubility issues persist with fresh solvent, consider the possibility of compound degradation and use a fresh vial of the powder. | |
| Unexpected peaks in HPLC analysis | Contamination or degradation of the sample. | Ensure clean handling procedures. Prepare fresh samples and mobile phase. Check the stability of the compound in the chosen solvent and analytical conditions. |
| Interaction with formulation excipients. | When working with formulations, be aware that formoterol can be prone to chemical degradation when in contact with reactive species like aldehydes.[6] |
Signaling Pathway
Formoterol is a long-acting β2-adrenoceptor agonist.[11] Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, it stimulates Gαs proteins, leading to the activation of adenylyl cyclase.[12] This enzyme then increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[13] PKA activation leads to the phosphorylation of downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, causing bronchodilation.[12][14]
Caption: Formoterol signaling pathway in airway smooth muscle cells.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the purity assessment of this compound powder.
Objective: To determine the purity of a this compound sample by reverse-phase HPLC (RP-HPLC).
Materials:
-
This compound powder
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 50 mM ammonium acetate (pH 5.0) and ethanol in a 65:35 (v/v) ratio.[15] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound powder to be tested.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Compare the peak area of the formoterol peak in the sample chromatogram to that of the standard chromatogram to calculate the purity. Identify any impurity peaks by their retention times.
In Vitro Bronchodilator Activity Assay
This protocol provides a general method to assess the bronchodilatory effect of formoterol in an ex vivo organ bath setup.
Objective: To evaluate the relaxant effect of formoterol on pre-contracted airway smooth muscle.
Materials:
-
Isolated tracheal rings (e.g., from guinea pig or rat)
-
Krebs-Henseleit buffer
-
Carbachol (B1668302) or other contractile agents
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate tracheal rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, wash the tissues with fresh buffer every 15-20 minutes.
-
Contraction: Induce a stable contraction of the tracheal rings by adding a contractile agent like carbachol to the organ bath.[3]
-
Formoterol Addition: Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to the organ bath.
-
Data Recording: Record the relaxation of the tracheal rings as a decrease in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by carbachol. Plot the concentration-response curve for formoterol to determine its potency (e.g., EC50).
Experimental Workflow Diagram
Caption: General workflow for key experiments with formoterol.
References
- 1. fermion.fi [fermion.fi]
- 2. fermion.fi [fermion.fi]
- 3. caymanchem.com [caymanchem.com]
- 4. Formoterol Fumarate Dihydrate - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 7. US6869942B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. msd.com [msd.com]
- 10. merck.com [merck.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
Technical Support Center: Formulation of Low-Dose Formoterol Suspension pMDIs
Welcome to the technical support center for the formulation of low-dose formoterol (B127741) in suspension-based pressurized metered-dose inhalers (pMDIs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation of low-dose formoterol suspension pMDIs.
Question: Why am I observing poor dose content uniformity (DCU) in my formoterol suspension pMDI throughout the canister's life?
Answer:
Poor dose content uniformity is a frequent and critical challenge in low-dose formoterol suspension pMDIs. The low concentration of the active pharmaceutical ingredient (API) makes it difficult to achieve a consistent dose with each actuation. Several factors can contribute to this issue:
-
Inadequate Suspension Stability: Formoterol particles may either sediment or cream (float) depending on the density difference with the propellant.[1] This leads to a non-uniform distribution of the drug within the canister. Shaking the pMDI is crucial to redisperse the drug, but the suspension may not remain stable long enough for consistent dosing.[1]
-
Particle Agglomeration: Formoterol particles can aggregate, leading to larger, less respirable particles and inconsistent dosing. This can be exacerbated by the manufacturing process and storage conditions.
-
Adhesion to Canister Walls: The low dose of formoterol means that even minor adhesion of drug particles to the internal surfaces of the canister can significantly impact the delivered dose.
-
Valve Inefficiency: The metering valve may not function optimally with the specific formulation, leading to inconsistent dose delivery.
Troubleshooting Steps:
-
Optimize the Suspension System:
-
Surfactants/Suspending Agents: Incorporate a suitable surfactant (e.g., oleic acid, sorbitan (B8754009) trioleate) or a suspending agent to improve the physical stability of the suspension.[2]
-
Co-solvent: The addition of a co-solvent like ethanol (B145695) can modify the propellant's properties and enhance the solubility of surfactants, but it can also increase the risk of Ostwald ripening if the drug has some solubility.[3]
-
Bulking Agents: Consider using a bulking agent, such as submicron lactose, to increase the total solid content in the formulation. This can improve the consistency of low-dose delivery.[4]
-
-
Control Particle Size:
-
Ensure the micronized formoterol has a well-controlled particle size distribution (PSD). A narrow PSD helps in maintaining suspension stability and improves lung deposition.
-
Investigate different micronization techniques to achieve the desired particle characteristics.
-
-
Evaluate Canister and Valve Compatibility:
-
Test different types of canisters, including those with protective coatings (e.g., epoxy-phenolic polymer), to minimize drug adhesion.[5]
-
Ensure the valve materials are compatible with the formulation and that the metering volume is appropriate and consistent.
-
-
Refine Manufacturing Process:
-
Control humidity during manufacturing, as formoterol is moisture-sensitive.[4]
-
Optimize the agitation process during filling to ensure a homogenous suspension.
-
Question: My formoterol pMDI formulation shows significant chemical degradation upon storage. What are the likely causes and how can I improve stability?
Answer:
Formoterol is known to be sensitive to chemical degradation, particularly in the presence of moisture and certain excipients.[4][6] Solution-based pMDIs often show greater chemical degradation compared to suspension formulations.[4]
Potential Causes of Degradation:
-
Moisture Content: Formoterol is susceptible to hydrolytic degradation. Moisture can be introduced during manufacturing or through ingress during storage.[6]
-
Oxidation: As a phenylalkylamino derivative, formoterol is prone to oxidative degradation.[6]
-
Interaction with Excipients: Some excipients or impurities within them can catalyze the degradation of formoterol.
-
pH of the Formulation: The micro-environment pH can influence the rate of degradation.
Troubleshooting Steps:
-
Control Moisture:
-
Implement stringent humidity control during all stages of manufacturing and packaging.
-
Use desiccants in the secondary packaging if necessary.
-
Select canister and valve components with low moisture permeability.
-
-
Minimize Oxidation:
-
Consider purging the formulation with an inert gas like nitrogen during manufacturing to displace oxygen.
-
Evaluate the addition of an antioxidant, ensuring its compatibility with the formulation and regulatory acceptance.
-
-
Excipient Selection and Purity:
-
Use high-purity excipients with low levels of reactive impurities.
-
Screen different surfactants and co-solvents for their impact on formoterol stability.
-
In some cases, the addition of a small amount of a weak acid has been shown to improve the stability of formoterol in solution formulations.[3]
-
-
Storage Conditions:
-
Some solution-based formoterol pMDIs require refrigerated storage to limit degradation.[4] For suspension formulations, room temperature stability is often achievable with proper formulation design.[7][8]
-
Conduct comprehensive stability studies at various temperature and humidity conditions to determine the optimal storage recommendations.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of formoterol fumarate (B1241708) dihydrate to consider during formulation?
A1: Key physical properties include its solubility, particle size, and solid-state characteristics. Formoterol fumarate dihydrate is a white to yellowish crystalline powder.[9] Its solubility varies significantly in different solvents, which is a critical consideration for both suspension and solution pMDIs.
| Property | Value/Description | Reference |
| Water Solubility | Slightly soluble; 1.16 ± 0.02 mg/mL at 25 °C | [9][10] |
| Methanol (B129727) Solubility | Soluble | [9][11] |
| Ethanol Solubility | Sparingly soluble | [9][10] |
| Acetonitrile Solubility | Practically insoluble | [11] |
| Diethyl Ether Solubility | Practically insoluble | [9] |
| Melting Point | Approximately 138°C (with decomposition) | [9] |
Q2: What is a typical target particle size for formoterol in a suspension pMDI?
A2: For effective delivery to the lungs, the mass median aerodynamic diameter (MMAD) of the aerosolized particles should ideally be between 1 and 5 µm. For combination products, the MMAD of formoterol has been reported in the range of 3.15-3.52 µm and even as low as 0.8 µm in some formulations.[12][13] Achieving a fine particle fraction (FPF) in the desired range is crucial for therapeutic efficacy.[12]
Q3: What are the advantages and disadvantages of suspension vs. solution pMDI formulations for formoterol?
A3: The choice between a suspension and a solution formulation involves a trade-off between chemical stability and physical stability.
| Formulation Type | Advantages | Disadvantages |
| Suspension | Generally better chemical stability for moisture-sensitive drugs like formoterol.[4] | Prone to physical instability issues like sedimentation, creaming, and particle agglomeration, which can lead to poor dose uniformity.[4][6] Requires shaking before use.[1] |
| Solution | Homogeneous formulation, leading to excellent dose uniformity without the need for shaking.[4] | Formoterol is more susceptible to chemical degradation in solution.[4] May require co-solvents (e.g., ethanol) which can affect the aerosolization properties.[3] Often requires refrigerated storage.[4] |
Q4: Which analytical methods are suitable for determining the content of formoterol in a pMDI formulation?
A4: Several analytical methods can be used for the quantification of formoterol in pMDI formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and robust methods.
| Method | Description | Linearity Range (Formoterol) | Reference |
| UV Spectrophotometry | A simple and rapid method, often used for initial screening. Wavelengths around 214 nm, 216 nm, or 229 nm are typically used.[14][15] | 2-12 µg/mL | [14] |
| Derivative Spectrophotometry | First-order derivative can be used to resolve formoterol from other components. | 2-12 µg/mL | [14] |
| RP-HPLC/UPLC | The most widely used method for assay and impurity profiling. A C18 column is commonly employed with UV detection.[14][16] | 2-7 µg/mL (HPLC), 0.048–4.8 µg/mL (Ion-pairing LC) | [14][17] |
Experimental Protocols
Protocol 1: Determination of Dose Content Uniformity
Objective: To assess the uniformity of the delivered dose from a formoterol suspension pMDI.
Methodology:
-
Prime the pMDI by shaking and actuating the recommended number of times.
-
Shake the pMDI vigorously for 5 seconds.
-
Immediately actuate a single dose into a suitable collection apparatus (e.g., a dose collection tube).
-
Rinse the collection apparatus with a known volume of a suitable solvent (e.g., a mixture of methanol and water) to dissolve the collected drug.
-
Analyze the resulting solution for formoterol content using a validated HPLC method.
-
Repeat this procedure for multiple actuations throughout the canister's life (e.g., beginning, middle, and end).
-
Calculate the amount of formoterol delivered per actuation and determine the mean, standard deviation, and relative standard deviation (RSD) to assess uniformity.
Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
Objective: To determine the aerodynamic particle size distribution of the aerosolized formoterol.
Methodology:
-
Assemble a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) according to the manufacturer's instructions.
-
Coat the collection surfaces of the impactor with a suitable solvent or coating to prevent particle bounce.
-
Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3 L/min).
-
Prime the pMDI and shake it for 5 seconds.
-
Insert the pMDI mouthpiece into the induction port of the impactor.
-
Actuate a single puff (or a specified number of puffs) into the impactor while the vacuum pump is running.
-
Disassemble the impactor and rinse each stage and the filter with a known volume of solvent.
-
Analyze the solutions from each stage for formoterol content using a validated HPLC method.
-
Calculate the mass of formoterol deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).
Visualizations
Caption: Workflow for the development of a low-dose formoterol suspension pMDI.
Caption: Inter-relationships of components in a formoterol suspension pMDI.
References
- 1. Variability in Delivered Dose from Pressurized Metered-Dose Inhaler Formulations Due to a Delay Between Shake and Fire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chlorofluorocarbon to hydrofluoroalkane transition: the effect on pressurized metered dose inhaler suspension stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles [mdpi.com]
- 11. Formoterol fumarate | 43229-80-7 [chemicalbook.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
preventing formoterol fumarate degradation when mixed with lactose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the chemical stability of formoterol (B127741) fumarate (B1241708), particularly its degradation when formulated with lactose (B1674315) in dry powder inhalers (DPIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of formoterol fumarate degradation in DPI formulations containing lactose?
A1: The primary degradation pathway is a Maillard reaction between the secondary amine group of the formoterol molecule and the reducing sugar, lactose. This non-enzymatic browning reaction is initiated by the condensation of formoterol with the carbonyl group of lactose, leading to the formation of a formoterol-lactose adduct and other degradation products.[1] This reaction can be accelerated by elevated temperature and humidity.[1]
Q2: How do the physical properties of lactose affect the stability of formoterol fumarate?
A2: The physical state of lactose is a critical factor. Amorphous lactose is more chemically reactive and hygroscopic than its crystalline counterpart, making it more prone to participating in the Maillard reaction.[1] Formulations prepared with amorphous lactose, such as those made by spray drying, have shown to be more vulnerable to degradation.[1] The presence of lactose fines can also influence stability, potentially by increasing the surface area available for interaction or by altering the moisture sorption characteristics of the blend.
Q3: What role does moisture play in the degradation process?
A3: Moisture is a critical factor that accelerates the Maillard reaction. The presence of water can act as a plasticizer for amorphous lactose, increasing molecular mobility and facilitating the reaction between formoterol and lactose. It can also lead to the formation of a saturated aqueous solution on the powder's surface, in which dissolved formoterol fumarate becomes more susceptible to degradation.
Q4: Can additives be used to improve the stability of the formulation?
A4: Yes, certain additives can significantly enhance stability. Magnesium stearate (B1226849) is a widely used excipient that can protect formoterol from degradation. It is believed to work by coating the lactose carrier particles, creating a physical barrier that reduces the interaction points between formoterol and lactose. This can also help by reducing moisture uptake into the formulation.
Q5: What are the typical storage conditions for accelerated stability testing of these formulations?
A5: Accelerated stability studies for DPIs are typically conducted under stressed conditions to predict long-term stability. A common condition is 40°C with 75% relative humidity (RH).[1] Samples are analyzed at various time points (e.g., 0, 1, 3, and 6 months) to monitor for degradation and other changes in product quality.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of formoterol fumarate-lactose DPI formulations.
Problem: Significant Formoterol Degradation Observed During Accelerated Stability Studies
High levels of formoterol degradation products are detected, and the formulation may exhibit a color change from white to brownish.[1]
Troubleshooting Workflow
Caption: Troubleshooting logic for formoterol degradation.
Data on Lactose Carrier Properties and Stability Implications
While direct comparative degradation rates are highly dependent on specific experimental conditions, the following table outlines the key properties of different lactose types and their likely impact on formoterol stability. Amorphous lactose is known to be more reactive.[1]
| Lactose Type | Key Physicochemical Properties | Expected Impact on Formoterol Stability | Rationale |
| Crystalline α-Lactose Monohydrate (e.g., sieved or milled grades) | Highly ordered crystalline structure, low amorphous content, low hygroscopicity. | Higher Stability | The stable crystal lattice and low water uptake minimize molecular mobility and reduce the rate of the Maillard reaction. |
| Spray-Dried Lactose | Predominantly amorphous content, higher hygroscopicity, potentially higher surface area. | Lower Stability | The amorphous nature makes the lactose molecules more mobile and reactive.[1] Increased water sorption can act as a plasticizer, further accelerating degradation. |
| Anhydrous Lactose (α- and β-forms) | Crystalline but can be more hygroscopic than the monohydrate form, especially if amorphous regions are generated during processing. | Variable Stability | Stability depends on the specific polymorph and the presence of any amorphous content. Recrystallization upon moisture uptake can affect stability. |
Data on the Effect of Magnesium Stearate as a Stabilizer
The addition of a force control agent like magnesium stearate (MgSt) not only improves aerosol performance but also enhances chemical stability, likely by creating a protective barrier on the lactose surface and reducing moisture uptake.
| Formulation Component | Concentration (% w/w) | Observation | Reference |
| Magnesium Stearate | 0.25 - 0.5% | Optimal range for improving in vitro aerosolization performance, which is often linked to the surface coating that also enhances stability. | |
| Magnesium Stearate | 1.0% | Shown to improve the stability of DPI formulations against moisture. | |
| Magnesium Stearate (Monohydrate form) | Not specified | Exhibited improved performance retention under accelerated conditions (40°C / 75% RH), correlating with its physicochemical stability. |
Experimental Protocols & Methodologies
Protocol 1: Accelerated Stability Study
This protocol outlines a typical procedure for assessing the chemical stability of a formoterol fumarate-lactose DPI formulation under accelerated conditions.
Experimental Workflow
Caption: Workflow for an accelerated stability study.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final DPI formulation. Accurately weigh and blend the micronized formoterol fumarate dihydrate with the selected lactose carrier. If using a stabilizer, magnesium stearate is typically added in a final blending step.
-
Packaging: Package the formulation in the intended final container-closure system.
-
Initial Analysis (Time Zero): Before placing samples in the stability chamber, perform initial testing on all batches. This includes:
-
Assay of formoterol fumarate.
-
Quantification of known and unknown degradation products using a stability-indicating HPLC method.
-
Moisture content analysis (e.g., Karl Fischer titration).
-
Physical appearance (e.g., color, powder flow).
-
-
Storage: Place the packaged samples in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Time-Point Testing: Pull samples at predetermined intervals (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, repeat the full suite of tests performed at Time Zero.
-
Data Analysis: Calculate the percent degradation of formoterol fumarate relative to the initial assay value. Plot the formation of degradation products over time to establish degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating and quantifying formoterol fumarate from its potential degradation products, including the Maillard adduct.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and ethanol (B145695) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the DPI powder blend.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a target concentration of formoterol fumarate within the method's linear range.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Use a validated calibration curve prepared from a formoterol fumarate reference standard. Degradation products can be reported as a percentage of the main formoterol peak area.
Degradation Pathway Visualization
The primary degradation mechanism is the Maillard reaction, which can be visualized in several key stages.
Caption: Simplified pathway of the Maillard reaction.
References
Technical Support Center: Optimizing HPLC Method Parameters for Formoterol Analysis
Welcome to the technical support center for the HPLC analysis of formoterol (B127741). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for formoterol?
A1: A common starting point for formoterol analysis is reversed-phase HPLC (RP-HPLC). A C18 column is frequently used with a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1][2][3][4][5] Detection is typically performed using a UV detector at wavelengths ranging from 214 nm to 298 nm.[1][2][3]
Q2: How can I improve the peak shape for formoterol?
A2: Peak tailing is a common issue with basic compounds like formoterol, often due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., around 3) can help to suppress the ionization of silanol groups, thereby reducing peak tailing.[6][7]
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[8]
-
Column Choice: Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.
-
Additives: In some cases, adding a tailing suppressor like triethylamine (B128534) to the mobile phase can be effective, though this may impact column longevity.[7]
Q3: What are the common related substances or impurities I should be aware of during formoterol analysis?
A3: During the analysis of formoterol, particularly in stability studies, you may encounter related substances such as desformyl formoterol and formoterol acetamide (B32628) analogs.[1][5] It is crucial that your HPLC method has sufficient resolution to separate these impurities from the main formoterol peak.
Q4: How do I perform a forced degradation study for formoterol?
A4: Forced degradation studies are essential for developing a stability-indicating method. Typical stress conditions for formoterol include:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1M HCl) and potentially heat.[8][9]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1M NaOH) and potentially heat.[8]
-
Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[8]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures.
-
Photolytic Degradation: Expose the sample to UV light.
The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be detected and resolved from the parent drug.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My formoterol peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for formoterol is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause: Interaction with active silanol groups on the column. Formoterol has basic nitrogen groups that can interact with acidic silanol groups on the silica (B1680970) surface of the column, leading to tailing.[6][7]
-
Solution 1: Lower the mobile phase pH to around 3. This protonates the silanol groups, reducing their interaction with the basic formoterol molecule.[6][7]
-
Solution 2: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups.
-
Solution 3: Add a competing base, like triethylamine (0.1%), to the mobile phase to mask the silanol groups.
-
-
Cause: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
-
Cause: Extra-column band broadening. This can be caused by excessive tubing length or diameter between the injector, column, and detector.
-
Solution: Use tubing with a smaller internal diameter and ensure connections are made with minimal dead volume.[8]
-
Problem 2: Unstable or Drifting Retention Times
Q: The retention time for my formoterol peak is shifting between injections. What could be the problem?
A: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.
-
Cause: Insufficient column equilibration. The column may not have reached equilibrium with the mobile phase.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[10]
-
-
Cause: Changes in mobile phase composition. This can be due to evaporation of the more volatile organic component or improper mixing.
-
Cause: Temperature fluctuations. Changes in the ambient temperature can affect retention times.
-
Cause: Column contamination. Buildup of contaminants from the sample matrix can alter the stationary phase.
-
Solution: Use a guard column and ensure adequate sample preparation (e.g., filtration) to remove particulates. Periodically flush the column with a strong solvent.
-
Problem 3: Poor Resolution Between Formoterol and Impurities/Other Drugs
Q: I am not getting baseline separation between formoterol and a known impurity (or another active ingredient). How can I improve the resolution?
A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters.
-
Cause: Inadequate mobile phase strength. The organic-to-aqueous ratio may not be optimal for separation.
-
Solution 1: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of all components and may improve separation.
-
Solution 2: If using a gradient, adjust the gradient slope to be shallower in the region where the critical peaks elute.
-
-
Cause: Incorrect mobile phase pH. The ionization state of formoterol and the impurity can affect their retention and selectivity.
-
Solution: Experiment with slight adjustments to the mobile phase pH. A small change can sometimes significantly alter the selectivity between two compounds.
-
-
Cause: Suboptimal stationary phase. A standard C18 column may not be ideal for your specific separation.
-
Solution: Try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
-
Data on HPLC Method Parameters for Formoterol Analysis
The following tables summarize various reported HPLC method parameters for the analysis of formoterol, both as a single agent and in combination with other drugs.
Table 1: HPLC Parameters for Formoterol Fumarate (B1241708) Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltech Alltima C18 (150 x 4.6 mm) | Cogent Phenyl Hydride (75 x 4.6 mm) | Hypersil ODS (125 x 4.0 mm) |
| Mobile Phase | 50 mM Ammonium Acetate (B1210297) (pH 5.0) : Ethanol (B145695) (65:35 v/v) | A: DI Water/0.1% TFA; B: ACN/0.1% TFA (Gradient) | Acetonitrile : Phosphate buffer (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 242 nm | 282 nm | 215 nm |
| Reference | [1][5] | [9] | [3] |
Table 2: HPLC Parameters for Formoterol Fumarate in Combination Products
| Parameter | Formoterol + Budesonide | Formoterol + Tiotropium Bromide | Formoterol + Aclidinium Bromide |
| Column | Waters Symmetry C18 (150 x 4.6 mm) | Develosil C18-5 (250 x 4.6 mm) | Inertsil-ODS C18 (250 x 4.6 mm) |
| Mobile Phase | Water : Ethanol (30:70 v/v) | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (65:35 v/v) | Methanol : Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 298 nm | 240 nm | 240 nm |
| Reference | [2] | [13] |
Experimental Protocols
Protocol 1: Assay of Formoterol Fumarate and Related Substances
This protocol is based on the method described by Akapo et al.[1][5]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Alltech Alltima C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: A mixture of 50 mM ammonium acetate (pH adjusted to 5.0 with acetic acid) and ethanol in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 242 nm.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Formoterol Fumarate reference standard in the mobile phase at a concentration of approximately 100 µg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity studies).
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the drug substance and dissolve it in the mobile phase to achieve a final concentration similar to the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Calculate the amount of formoterol fumarate and any related substances by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Protocol 2: Simultaneous Determination of Formoterol Fumarate and Budesonide
This protocol is adapted from the method described by Tekade et al.
-
Chromatographic System:
-
HPLC system with a UV or PDA detector.
-
Column: Waters Symmetry C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: A mixture of water and ethanol in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 298 nm.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution containing both Formoterol Fumarate and Budesonide reference standards in the mobile phase. A typical concentration might be 500 µg/mL for each.
-
From the stock solution, prepare a working standard solution with a final concentration of approximately 10-60 µg/mL for Formoterol Fumarate and 10-100 µg/mL for Budesonide.
-
-
Sample Solution Preparation:
-
For a dosage form (e.g., capsule powder), accurately weigh the powder equivalent to a single dose.
-
Transfer to a volumetric flask and add a portion of the diluent (mobile phase).
-
Sonicate to ensure complete dissolution.
-
Dilute to the final volume with the diluent and filter the solution before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests by injecting the mixed standard solution.
-
Inject the sample solution.
-
Quantify Formoterol Fumarate and Budesonide based on the peak areas relative to the standard injections.
-
Visual Workflow for Troubleshooting HPLC Issues
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC analysis of formoterol.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. bvchroma.com [bvchroma.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing the Shelf Life of Formoterol-Containing Inhalation Products
Welcome to the Technical Support Center for formoterol-containing inhalation products. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to improving the shelf life of these formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for formoterol (B127741) in inhalation products?
A1: Formoterol is susceptible to several degradation pathways, with the most prominent being the Maillard reaction with reducing sugars like lactose (B1674315), which is a common carrier in dry powder inhalers (DPIs).[1][2] This reaction occurs between the secondary amine group of formoterol and the reducing sugar, leading to the formation of an adduct and subsequent browning of the product.[2] Another key degradation route is the decomposition of the secondary amine to a primary amine.[1] Other metabolic and chemical degradation pathways include direct glucuronidation, O-demethylation, sulfate (B86663) conjugation, and deformylation.[3] Forced degradation studies have shown formoterol's susceptibility to acid, alkali, peroxide, and thermal stress.[4]
Q2: How do common excipients affect the stability of formoterol formulations?
A2: Excipients play a critical role in the stability of formoterol products.
-
Carriers: Lactose, a widely used carrier in DPIs, can lead to instability due to the Maillard reaction.[1][2] Mannitol is a potential alternative as it has a much lower content of reducing sugars.[1]
-
Suspending Agents: In pressurized metered-dose inhalers (pMDIs), excipients like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) can be used to improve the physical stability of the suspension and prevent agglomeration of the active ingredients.[5][6]
-
Co-solvents: Solution-based pMDIs may contain co-solvents like ethanol (B145695) to solubilize the drug. However, this can sometimes increase the potential for chemical degradation compared to suspension formulations.[7]
Q3: What is the impact of moisture on the shelf life of formoterol products?
A3: Moisture is a critical factor that can significantly impact the stability of formoterol, particularly in powder formulations. Increased moisture content can lead to:
-
Accelerated Chemical Degradation: In DPIs, moisture can create a saturated aqueous solution on the surface of the powder mixture, facilitating the degradation of formoterol, especially when in contact with reactive excipients like lactose.[8]
-
Physical Instability: Moisture can induce crystallization in amorphous formoterol formulations, affecting the physical properties and potentially the aerodynamic performance of the product.[9] For pMDIs, increased water content can influence particle size distribution and lead to drug particle adhesion to the canister walls.[9]
Q4: What are the recommended storage conditions for formoterol inhalation products to ensure stability?
A4: To maintain stability, specific storage conditions are crucial.
-
Temperature: Many formoterol products require refrigerated storage (2-8°C) before dispensing.[7] Once dispensed, they often have a limited shelf life at room temperature (e.g., up to 3 months).[7][10][11] Elevated temperatures accelerate degradation.[8][12] The development of room-temperature stable formulations is a key objective to simplify the supply chain.[5]
-
Humidity and Packaging: Products should be stored in a dry place and protected from moisture.[13] They are often packaged in foil pouches to protect against light and humidity. The shelf life is typically specified from the time the product is removed from its protective pouch.[14][15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Discoloration (Browning) of Dry Powder Formulation | Maillard reaction between formoterol and a reducing sugar carrier (e.g., lactose).[2] | 1. Analyze for Adducts: Use LC-MS/MS to detect the formation of formoterol-lactose adducts.[2] 2. Alternative Carrier: Consider replacing lactose with a non-reducing sugar carrier like mannitol.[1] 3. Control Moisture: Implement stringent moisture control during manufacturing and storage. |
| Loss of Formoterol Potency in Stability Studies | Chemical degradation due to factors like temperature, humidity, or interaction with excipients.[7][8][12] | 1. Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the primary degradation pathways. 2. Formulation Optimization: Evaluate the impact of different excipients on stability. For pMDIs, consider a suspension formulation over a solution to potentially improve chemical stability.[7] 3. Packaging Evaluation: Ensure the packaging provides adequate protection against environmental factors. |
| Poor Dose Uniformity in Suspension pMDIs | Physical instability of the suspension, leading to particle agglomeration or settling.[7] | 1. Particle Size Analysis: Monitor the particle size distribution of the suspended drug over the product's shelf life. 2. Add Stabilizers: Incorporate suspending agents like PVP or PEG to enhance the physical stability of the suspension.[5][6] 3. Density Matching: Use HFA propellants with a density that closely matches that of the micronized active ingredients to reduce settling.[5][6] |
| Appearance of Unknown Peaks in Stability Chromatograms | Formation of degradation products. | 1. Peak Identification: Utilize mass spectrometry (LC-MS/MS) to identify the structure of the unknown impurities.[2] 2. Reference Degradation Profile: Compare the chromatograms to those from forced degradation studies to see if the impurities match known degradants. 3. Method Validation: Ensure the analytical method is stability-indicating and capable of separating all potential degradation products from the parent drug.[17] |
| Changes in Crystal Form (Polymorphism) | The formulation may contain a metastable polymorph of formoterol fumarate (B1241708) that converts to a more stable, but potentially less soluble, form over time.[18][19] | 1. Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to monitor the solid-state properties of the drug during stability testing.[2] 2. Polymorph Screening: Perform a thorough polymorph screen early in development to identify the most stable crystalline form.[18][19] 3. Control Crystallization: Carefully control the manufacturing process (e.g., solvent systems, drying conditions) to ensure the desired polymorph is consistently produced. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Formoterol Inhalation Products
Objective: To identify the potential degradation pathways of formoterol under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of the formoterol drug substance and the final drug product.
-
Stress Conditions: Expose the samples to the following conditions as per ICH guidelines[4]:
-
Acid Hydrolysis: 1N HCl at room temperature for 15 minutes, followed by neutralization with 1N NaOH.
-
Base Hydrolysis: 1N NaOH at room temperature for 15 minutes, followed by neutralization with 1N HCl.
-
Oxidative Degradation: 10% H₂O₂ at room temperature for 15 minutes.
-
Thermal Degradation: Expose the solid drug substance and product to 105°C for 6 hours.
-
Photolytic Degradation: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating UPLC or HPLC method.[20]
-
Data Evaluation: Quantify the amount of formoterol remaining and identify and quantify the degradation products. Use a photodiode array (PDA) detector to check for peak purity.
Protocol 2: Stability-Indicating HPLC Method for Formoterol Assay and Impurity Determination
Objective: To develop and validate an HPLC method for quantifying formoterol and its degradation products in a stability study.
Methodology (Example):
-
Instrumentation: HPLC with a quaternary pump and PDA detector.[20]
-
Column: BDS Hypersil C18 (250x4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate (B84403) monohydrate, pH 3.2) and acetonitrile.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection Wavelength: 240 nm.[20]
-
Injection Volume: 100 µL.[20]
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[20]
Visualizations
Caption: Key degradation pathways of formoterol in inhalation formulations.
Caption: Troubleshooting workflow for formoterol inhalation product stability.
References
- 1. Stability of Formoterol as model for a reduction-sensitive material in blends for inhalation - DDL [ddl-conference.com]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. lupin.com [lupin.com]
- 11. drugs.com [drugs.com]
- 12. US6869942B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 13. Formoterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. remedirx.com [remedirx.com]
- 15. sccg.biz [sccg.biz]
- 16. kahcfkcal.org [kahcfkcal.org]
- 17. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined m… [ouci.dntb.gov.ua]
- 18. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. turkjps.org [turkjps.org]
Formoterol Experimental Integrity Center: Technical Support & Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formoterol (B127741). This resource provides essential guidance on addressing the inherent moisture sensitivity of formoterol in experimental setups to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is formoterol considered moisture-sensitive?
A1: Formoterol's chemical structure, containing a secondary amine, makes it susceptible to degradation in the presence of moisture.[1] High humidity can lead to physical changes such as powder agglomeration and chemical degradation through processes like the Maillard reaction, especially when in contact with reducing sugars like lactose (B1674315).[1][2] This degradation can impact the drug's potency, performance in delivery devices, and overall stability.[3][4]
Q2: What are the primary degradation pathways for formoterol when exposed to moisture?
A2: The primary degradation pathways include:
-
Maillard Reaction: When formulated with reducing sugars such as lactose (a common excipient in dry powder inhalers), formoterol's secondary amine group can react with the sugar, leading to the formation of degradation products.[1][2]
-
Hydrolysis: Formoterol can undergo hydrolysis under humid conditions, particularly at non-neutral pH.[5][6]
-
Oxidation: The presence of moisture can accelerate oxidative degradation.[5][6] One of the major degradation impurities identified in stability studies is FMTR-RS-1, which is often observed in various stress conditions, including humidity.[5][7]
Q3: How should I store formoterol to minimize moisture-related degradation?
A3: To maintain the integrity of formoterol, it is crucial to:
-
Store in original, securely sealed containers.
-
Keep in a cool, dry, and well-ventilated area.
-
Avoid exposure to high humidity and direct heat.[8]
-
For laboratory quantities, glass containers are suitable. For larger amounts, lined metal or plastic containers are recommended.
Q4: What are the initial signs of moisture-related problems in my formoterol experiments?
A4: Early indicators of moisture sensitivity issues include:
-
Visual Clumping: The fine powder may exhibit visible clumping or aggregation.[8]
-
Inconsistent Dosing: In experiments involving dry powder inhalers (DPIs), you may observe a decrease in the emitted dose (ED) and fine particle fraction (FPF).[4][9]
-
Altered Physical Appearance: Changes in the physical appearance of tablets or capsules, such as cracking or granularity, can indicate moisture absorption.[10]
-
Chromatographic Impurities: Appearance of unexpected peaks in your analytical chromatograms.
Troubleshooting Guide
Issue 1: Inconsistent results in Dry Powder Inhaler (DPI) performance studies.
-
Symptom: Reduced Emitted Dose (ED) and Fine Particle Fraction (FPF) over time or between batches.
-
Potential Cause: Moisture uptake by the formoterol formulation, leading to particle agglomeration and poor aerosolization.[9]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the DPIs are stored in a low-humidity environment as per the manufacturer's instructions.
-
Control Experimental Environment: Conduct experiments in a controlled environment with monitored temperature and relative humidity (RH).
-
Examine Packaging: If using custom formulations, ensure the packaging provides an adequate moisture barrier.
-
Analytical Verification: Use a validated stability-indicating HPLC or UPLC method to quantify the active ingredient and check for degradation products.
-
Issue 2: Appearance of unknown peaks in HPLC/UPLC analysis.
-
Symptom: New or larger than expected impurity peaks in the chromatogram.
-
Potential Cause: Chemical degradation of formoterol due to exposure to moisture, heat, or incompatible excipients.
-
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize the entire sample preparation workflow for potential exposure to high humidity.
-
Forced Degradation Study: Conduct a forced degradation study under humid conditions (e.g., 40°C / 75% RH) to confirm if the observed impurities are moisture-related.[4]
-
Excipient Compatibility: If using a formulation, investigate the potential for interactions, such as the Maillard reaction with lactose.[1] Consider using non-reducing sugars like mannitol (B672) as an alternative carrier.[1]
-
Method Validation: Ensure your analytical method is validated to be stability-indicating, capable of separating all potential degradation products from the parent compound.[5][6]
-
Data on Formoterol Stability Under Humid Conditions
The following table summarizes the impact of storage conditions on the performance of formoterol-containing dry powder inhalers.
| Product/Formulation | Storage Condition | Duration | Key Findings | Reference |
| Budesonide/Formoterol DPI (Turbuhaler) | Ambient Temperature / 75% RH | 3 months | Delivered Dose (DD) and Fine Particle Dose (FPD) were virtually unchanged. | [11] |
| Budesonide/Formoterol DPI (Easyhaler) | Ambient Temperature / 75% RH | 3 months | Decrease of 20% in Formoterol FPD. | [12] |
| Budesonide/Formoterol DPI (Easyhaler) | 40°C / 75% RH | 3 months | A decline in Formoterol FPD of 48% was observed. | [12] |
| Formoterol Fumarate Dihydrate DPI | 40°C / 75% RH | 6 months | Emitted Dose (ED) value significantly reduced by 37.16%. | [9] |
| Formoterol Fumarate Dihydrate DPI | 40°C / 75% RH | 6 months | Reduction in the Fine Particle Fraction (FPF) of 18.58%. | [9] |
| Budesonide/Formoterol DPI (Turbuhaler) | 40°C / 75% RH | 3 months | Delivered dose and FPD were virtually unchanged. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Humid Conditions (as per ICH Guidelines)
This protocol outlines a typical forced degradation study to assess the impact of humidity on formoterol.
-
Sample Preparation:
-
Accurately weigh the formoterol drug substance or formulation into separate, open glass vials.
-
Prepare a control sample stored under ideal conditions (e.g., 25°C / 40% RH in a desiccator).
-
-
Stress Conditions:
-
Time Points:
-
Expose the samples for a defined period, with samples being pulled for analysis at various time points (e.g., 1, 3, and 6 months).[4]
-
-
Sample Analysis:
-
At each time point, dissolve the samples in a suitable diluent.
-
Analyze the samples using a validated stability-indicating UPLC or HPLC method (see Protocol 2).
-
Quantify the amount of formoterol remaining and any degradation products formed. The goal is to achieve 5-20% degradation to ensure the study is meaningful.[14]
-
Protocol 2: Stability-Indicating UPLC Method for Formoterol and Related Substances
This protocol is based on a validated method for quantifying formoterol and its degradation products.[5][7]
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Phosphate buffer (pH 2.8). To prepare, dissolve approximately 3.7 g of NaH₂PO₄·H₂O in 1,000 mL of distilled water and adjust the pH to 2.8 with dilute phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.01 90 10 3.0 88 12 9.0 80 20 12.0 35 65 15.0 35 65 18.0 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 214 nm.
-
Run Time: 20 minutes.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
References
- 1. ddl-conference.com [ddl-conference.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the moisture on the performance of a new dry powder inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo and in vitro comparison of two powder inhalers following storage at hot/humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. soeagra.com [soeagra.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
thermodynamic stability of formoterol fumarate polymorphs and solvates
Technical Support Center: Formoterol (B127741) Fumarate (B1241708) Polymorphs and Solvates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the .
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs and solvates of formoterol fumarate?
A1: Polymorph screening of formoterol fumarate has identified several solid-state forms. These include three anhydrous polymorphs (Anhydrate A, Anhydrate B, and Anhydrate C), a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate[1].
Q2: Which is the most thermodynamically stable form of formoterol fumarate under ambient conditions?
A2: The dihydrate form of formoterol fumarate is generally considered to be the most thermodynamically stable form under ambient temperature and humidity conditions[2]. The stability is attributed to the formation of an efficient hydrogen-bonding network between formoterol, fumarate, and water molecules, leading to a well-packed crystal structure[2].
Q3: How can the different solid forms of formoterol fumarate be identified and characterized?
A3: A combination of analytical techniques is typically used to identify and characterize the different solid forms. These include:
-
Powder X-ray Diffraction (PXRD): To identify the unique crystal lattice of each form.
-
Differential Scanning Calorimetry (DSC): To determine melting points, transition temperatures, and enthalpies of transition[1].
-
Thermogravimetric Analysis (TGA): To determine the solvent content in solvates.
-
Vibrational Spectroscopy (FTIR and Raman): To probe differences in molecular interactions and conformations[3][4].
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of atomic nuclei within the crystal lattice.
Q4: What is the relationship between the different polymorphs and solvates?
A4: Thermodynamic studies suggest that several of the crystal modifications of formoterol fumarate are reversibly related to each other, indicating enantiotropic relationships between them under different conditions of temperature and solvent activity[1][2]. For instance, solvates can be converted to anhydrous forms upon heating, and the dihydrate can be formed from anhydrous forms in the presence of high humidity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the thermodynamic stability of formoterol fumarate solid forms.
Issue 1: Unexpected Polymorphic Transformation During Experimentation
-
Problem: You observe a change in the solid form of your formoterol fumarate sample during an experiment (e.g., grinding, heating, or in a suspension).
-
Possible Causes:
-
The initial form was metastable under the experimental conditions.
-
Mechanical stress (grinding) induced a phase transformation.
-
The temperature of the experiment crossed a transition point between two enantiotropic polymorphs.
-
For solvates, a change in solvent activity (e.g., humidity for the dihydrate) can lead to desolvation or formation of a different solvate.
-
-
Troubleshooting Steps:
-
Characterize the initial and final forms: Use PXRD or another suitable technique to confirm the solid forms present before and after the observed change.
-
Review experimental conditions: Carefully check the temperature, pressure, and solvent environment of your experiment.
-
Consult a phase diagram: If available, a phase diagram can help predict which form is stable under your experimental conditions.
-
Perform slurry conversion experiments: To determine the relative stability of the forms in a specific solvent at a given temperature (see Experimental Protocols section).
-
Issue 2: Difficulty in Preparing a Specific Anhydrous Polymorph
-
Problem: You are trying to prepare a specific anhydrous polymorph of formoterol fumarate but consistently obtain a different form or a mixture of forms.
-
Possible Causes:
-
The desired polymorph is metastable and readily converts to a more stable form.
-
The crystallization conditions (solvent, temperature, cooling rate) favor the formation of the undesired form.
-
The presence of impurities may be inhibiting the crystallization of the desired polymorph.
-
-
Troubleshooting Steps:
-
Vary crystallization conditions: Systematically alter the solvent system, saturation level, temperature, and cooling/evaporation rate.
-
Use seeding: Introduce a small amount of the desired polymorph (seed crystals) to the crystallization medium to promote its growth.
-
Control desolvation: If preparing an anhydrate from a solvate, carefully control the temperature and rate of heating during the desolvation process, as this can influence which anhydrous form is produced.
-
Purify the starting material: Ensure the formoterol fumarate used is of high purity to minimize the influence of impurities on crystallization.
-
Issue 3: Inconsistent Results in Solubility Measurements
-
Problem: You are obtaining variable and non-reproducible solubility data for a particular formoterol fumarate polymorph.
-
Possible Causes:
-
Solvent-mediated phase transformation to a more stable, less soluble form during the measurement.
-
Insufficient equilibration time.
-
The presence of an undetected impurity.
-
-
Troubleshooting Steps:
-
Monitor the solid phase: Analyze the solid material remaining at the end of the solubility experiment by PXRD to check for any phase transformations.
-
Determine the rate of dissolution and transformation: Conduct time-dependent solubility studies to understand the kinetics of the system.
-
Ensure adequate equilibration time: Allow sufficient time for the solution to reach equilibrium with the solid phase.
-
Use a pure, well-characterized solid form: Start with a sample that has been confirmed to be a single polymorphic form.
-
Data Presentation
Table 1: Summary of Known Formoterol Fumarate Solid Forms and Their Properties
| Solid Form | Stoichiometry | Melting Point (°C) | Key Characterization Data |
| Anhydrate A | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ | ~138 | Unique PXRD pattern |
| Anhydrate B | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ | ~145 | Unique PXRD pattern |
| Anhydrate C | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ | ~152 | Unique PXRD pattern |
| Dihydrate | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ · 2H₂O | ~125 (with dehydration) | TGA shows ~4.3% weight loss |
| Diethanolate | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ · 2C₂H₅OH | Varies (desolvation) | TGA shows ~10.4% weight loss |
| Diisopropanolate | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ · 2C₃H₇OH | Varies (desolvation) | TGA shows ~14.1% weight loss |
| Dibenzylalcoholate | C₁₉H₂₄N₂O₄ · 0.5 C₄H₄O₄ · 2C₇H₈O | Varies (desolvation) | TGA shows ~21.2% weight loss |
Note: The melting points for the solvates are often characterized by desolvation events followed by the melting of the resulting anhydrate. The data presented is illustrative and should be confirmed by experimental measurements.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Stability by Slurry Conversion
This method is used to determine the relative stability of two solid forms in a particular solvent at a given temperature. The less stable form will dissolve and the more stable form will precipitate until the system reaches equilibrium with only the most stable form present.
Materials:
-
A mixture of two known polymorphs/solvates of formoterol fumarate.
-
Selected solvent.
-
Vials with magnetic stir bars.
-
Thermostatically controlled stirrer/hot plate.
-
Filtration apparatus.
-
PXRD instrument.
Procedure:
-
Add an excess of a 1:1 mixture of the two solid forms to a vial containing the chosen solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on the thermostatically controlled stirrer and agitate the slurry at a constant temperature.
-
Periodically (e.g., every 24 hours), withdraw a small aliquot of the solid material.
-
Filter the solid and allow it to dry.
-
Analyze the solid by PXRD to determine the relative amounts of the two forms.
-
Continue the experiment until the composition of the solid phase no longer changes, indicating that equilibrium has been reached. The form remaining at the end of the experiment is the more thermodynamically stable form under those conditions.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, including melting point and enthalpy of fusion.
Procedure:
-
Accurately weigh 2-5 mg of the formoterol fumarate sample into an aluminum DSC pan.
-
Seal the pan (a pinhole may be used in the lid to allow for the escape of evolved solvent).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization) events.
Mandatory Visualizations
Caption: Workflow for determining thermodynamic stability via slurry conversion.
Caption: Simplified relationship between selected formoterol fumarate solid forms.
References
troubleshooting peak tailing and broadening in formoterol HPLC chromatograms
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of formoterol (B127741). This resource provides detailed guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing formoterol?
A1: Peak tailing in formoterol analysis is frequently caused by secondary interactions between the basic amine groups in the formoterol molecule and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape.[1] Other potential causes include column overload, low mobile phase pH, and the presence of an interfering compound.
Q2: Why is my formoterol peak broader than expected?
A2: Peak broadening can arise from several factors, including extra-column band broadening (e.g., excessive tubing length or dead volume), a slow flow rate, or a suboptimal mobile phase composition.[2] For formoterol, an inappropriate mobile phase pH can also contribute to peak broadening.[3] Additionally, column degradation, such as the creation of a void at the column inlet, can lead to broader peaks.
Q3: What is the ideal pH for the mobile phase in formoterol HPLC analysis?
A3: The ideal pH for the mobile phase in formoterol HPLC analysis is typically in the acidic range, often between 3 and 4.5.[2][4][5] Formoterol has two pKa values, approximately 7.9-8.6 for the amine group and 9.2 for the phenolic group.[6][7][8] By maintaining the mobile phase pH well below the pKa of the amine group, the formoterol molecule remains in a consistently protonated state, which can help to minimize secondary interactions with silanol groups and improve peak shape.[1]
Q4: Can the choice of HPLC column affect peak shape for formoterol?
A4: Absolutely. The choice of column is critical for achieving good peak shape with basic compounds like formoterol. Columns with a high degree of end-capping are generally preferred as this process neutralizes many of the active silanol groups on the silica (B1680970) surface, reducing the potential for secondary interactions.[9] Modern columns with advanced bonding technologies are often designed to provide better peak shape for basic analytes.
Q5: How can I confirm if column overload is the cause of my peak tailing?
A5: To determine if column overload is the issue, you can perform a simple experiment. Prepare a series of dilutions of your formoterol sample and inject them into the HPLC system. If the peak shape improves (i.e., the tailing is reduced) at lower concentrations, then column overload is a likely cause.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing in your formoterol chromatograms.
Step 1: Evaluate the Mobile Phase pH
-
Problem: An inappropriate mobile phase pH can lead to inconsistent ionization of formoterol and interactions with the stationary phase.
-
Solution: Ensure your mobile phase is buffered and at a pH below 4.5. This will help to keep the formoterol molecule consistently protonated and minimize interactions with silanol groups.[2][4][5] If you are not using a buffer, consider adding one to maintain a stable pH throughout the analysis.
Step 2: Consider the HPLC Column
-
Problem: Active silanol groups on the surface of the silica stationary phase can strongly interact with the basic formoterol molecule, causing peak tailing.[1][9]
-
Solution:
-
Use an End-Capped Column: If you are not already, switch to a column that is well end-capped.
-
Employ a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have a further reduced number of active silanol groups.
-
Consider a Different Stationary Phase: If problems persist, a different stationary phase chemistry, such as a polymer-based or hybrid silica column, may be beneficial.
-
Step 3: Add a Competitive Base to the Mobile Phase
-
Problem: Even with an end-capped column, some residual silanol groups may still be present.
-
Solution: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the remaining silanol groups. The TEA will preferentially interact with the silanol groups, reducing the opportunity for formoterol to do so. A typical starting concentration for TEA is 0.1% (v/v).
Step 4: Check for Column Overload
-
Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution: As mentioned in the FAQs, inject a diluted sample. If the peak shape improves, reduce the concentration of your sample or the injection volume.
Step 5: Investigate Potential Contamination
-
Problem: Contamination of the column or system can introduce active sites that cause peak tailing.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove any potential contaminants.
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained or particulate matter in the sample.
-
Guide 2: Resolving Peak Broadening
This guide will walk you through the common causes and solutions for broad formoterol peaks.
Step 1: Optimize the Flow Rate
-
Problem: A flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader peaks.
-
Solution: Consult the column manufacturer's recommendations for the optimal flow rate for your column dimensions. If you are operating below this, try increasing the flow rate.
Step 2: Minimize Extra-Column Volume
-
Problem: The volume of the HPLC system outside of the column (e.g., injector, tubing, detector flow cell) can contribute to peak broadening.
-
Solution:
-
Use Shorter, Narrower Tubing: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector.
-
Ensure Proper Connections: Make sure all fittings are properly seated to avoid dead volume.
-
Step 3: Check the Sample Solvent
-
Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad peaks.
-
Solution: Whenever possible, dissolve your formoterol standard and sample in the initial mobile phase.
Step 4: Evaluate Column Health
-
Problem: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. This can manifest as a void at the column inlet or a blocked frit.
-
Solution:
-
Reverse Flush the Column: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer allows).
-
Replace the Column: If the column has been in use for a long time or has been subjected to harsh conditions, it may need to be replaced.
-
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of formoterol. These can serve as a starting point for method development or as a reference for troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Develosil C18 (250 mm x 4.6 mm, 5 µm)[4] | Hypersil ODS (125 mm x 4.0 mm, 5 µm)[5] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | 20 mM KH2PO4:Acetonitrile (65:35, v/v), pH 3.0[4] | Acetonitrile:Phosphate buffer (35:65, v/v)[5] | Acetonitrile:Phosphate Buffer (45:55 v/v), pH 4.6[10] |
| Flow Rate | 1.2 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[10] |
| Detection | 240 nm[4] | 215 nm[5] | 245 nm[10] |
| Temperature | Ambient[4] | 40°C[5] | 35°C[10] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps to take when troubleshooting peak tailing and broadening in formoterol HPLC chromatograms.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak broadening.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. soeagra.com [soeagra.com]
- 3. impactfactor.org [impactfactor.org]
- 4. asianpubs.org [asianpubs.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. ijpar.com [ijpar.com]
managing formoterol degradation under stress conditions like heat and pH changes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the degradation of formoterol (B127741) under various stress conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts in ensuring the stability and efficacy of formoterol-containing drug products.
Troubleshooting Guide: Common Issues in Formoterol Stability Studies
This guide addresses specific challenges that may arise during the forced degradation and stability analysis of formoterol.
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution | Inadequate separation between formoterol and its degradation products. | - Optimize Mobile Phase: Adjust the pH of the mobile phase. A slightly acidic pH (around 3-5) can improve peak shape for formoterol. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. - Select Appropriate Column: A C18 column is commonly used, but for complex mixtures of degradants, a different stationary phase (e.g., C8, phenyl) might provide better selectivity.[1][2] - Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar degradants from the parent drug and late-eluting non-polar impurities. |
| Inconsistent Degradation Percentages | Variability in stress conditions or sample preparation. | - Precise Control of Stressors: Ensure accurate temperature control in ovens or water baths. Use calibrated pH meters for preparing acidic and basic solutions. Standardize the duration of exposure to light or heat. - Consistent Sample Handling: Prepare all samples (stressed and unstressed) in a consistent manner. Ensure complete neutralization of acidic or basic samples before injection to prevent on-column reactions. |
| Unexpected Degradation Products | Contamination or interaction with excipients. | - Use High-Purity Solvents and Reagents: Ensure all chemicals are of HPLC grade or higher to avoid introducing interfering substances. - Analyze Placebo Formulations: Conduct forced degradation studies on the placebo formulation to identify any degradants originating from the excipients. - Mass Spectrometry (MS) Analysis: Utilize LC-MS to identify the mass of unknown peaks and elucidate their structures.[3] |
| Peak Tailing for Formoterol | Interaction of the amine groups in formoterol with residual silanols on the HPLC column. | - Use an End-Capped Column: Select a modern, high-purity, end-capped silica-based column to minimize silanol (B1196071) interactions. - Mobile Phase Additives: Incorporate a competing amine, such as triethylamine, into the mobile phase to block active sites on the stationary phase. - Adjust pH: Operating at a lower pH can protonate the silanols and reduce their interaction with the protonated formoterol molecule. |
Frequently Asked Questions (FAQs)
1. What are the major degradation pathways for formoterol?
Formoterol is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Under acidic and alkaline conditions, hydrolysis of the formamide (B127407) group can occur, leading to the formation of desformyl formoterol.[2][4] Oxidative degradation can also occur, particularly in the presence of peroxides, leading to the formation of various oxidation products.
2. Which stress conditions cause the most significant degradation of formoterol?
Formoterol is particularly sensitive to oxidative and alkaline conditions.[5] Studies have shown significant degradation in the presence of hydrogen peroxide and strong bases like sodium hydroxide. It is relatively more stable under acidic and photolytic stress.[6]
3. How can I develop a stability-indicating HPLC method for formoterol?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients. To develop such a method:
-
Perform forced degradation studies to generate degradants.
-
Select a suitable HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).[2][4]
-
Optimize the mobile phase composition (e.g., a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile or methanol).
-
Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength (typically around 214 nm).[5]
-
Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[1]
4. What are the typical acceptance criteria for a stability-indicating method?
Acceptance criteria are generally defined by regulatory guidelines such as those from the ICH. Key criteria include:
-
Specificity: The method should be able to resolve the main peak from all degradation products. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure.
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range, with a correlation coefficient (r²) typically > 0.999.
-
Accuracy: The recovery of the drug substance should be within a specified range (e.g., 98-102%).
-
Precision: The relative standard deviation (RSD) for replicate injections should be low (e.g., < 2%).
Quantitative Data Summary
The following table summarizes the typical extent of formoterol degradation under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 15 min | Ambient | Not specified, but degradation observed | |
| Alkaline Hydrolysis | 1N NaOH | 15 min | Ambient | Not specified, but degradation observed | |
| Oxidative Degradation | 10% H₂O₂ | 15 min | Ambient | Sensitive to oxidation | [5] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | Not specified, but degradation observed | |
| Photolytic Degradation | Photostability Chamber | 3 hours | Ambient | Not specified, but degradation observed |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions, such as the concentration of the drug substance and the formulation excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study of Formoterol Fumarate (B1241708)
Objective: To generate potential degradation products of formoterol fumarate under various stress conditions.
Materials:
-
Formoterol Fumarate drug substance
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve formoterol fumarate in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1N HCl.
-
Keep the solution at room temperature for 15 minutes.
-
Neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1N NaOH.
-
Keep the solution at room temperature for 15 minutes.
-
Neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 10% H₂O₂.
-
Keep the solution at room temperature for 15 minutes.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid formoterol fumarate into a vial and place it in a temperature-controlled oven at 105°C for 6 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Place a known amount of solid formoterol fumarate in a photostability chamber and expose it to light for 3 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration with the mobile phase.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Formoterol
Objective: To quantify formoterol and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a PDA detector.
-
Chromatography data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Ammonium (B1175870) acetate buffer (50 mM, pH 5.0) and Ethanol (B145695) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the ammonium acetate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and ethanol in the specified ratio and degas before use.
-
Standard Solution Preparation: Prepare a standard solution of formoterol fumarate of a known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the prepared samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of formoterol in the stressed sample to that in the unstressed control sample.
-
Assess the peak purity of the formoterol peak in the presence of its degradants using the PDA detector.
-
Visualizations
Caption: Workflow for Forced Degradation Study of Formoterol.
Caption: Simplified Degradation Pathways of Formoterol.
References
- 1. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product [mdpi.com]
- 2. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. daneshyari.com [daneshyari.com]
Validation & Comparative
A Comparative Pharmacological Guide: Formoterol vs. Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two widely used long-acting β2-adrenergic receptor agonists, formoterol (B127741) and salmeterol (B1361061). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
Formoterol and salmeterol are both effective long-acting bronchodilators utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While both drugs share a common mechanism of action through the stimulation of β2-adrenergic receptors, they exhibit distinct pharmacological profiles. Key differences lie in their onset of action, intrinsic activity at the receptor, and underlying molecular interactions that govern their prolonged effects. Formoterol is characterized by a rapid onset of action, similar to short-acting β2-agonists, and acts as a full agonist. In contrast, salmeterol has a slower onset of action and functions as a partial agonist. These differences have significant implications for their clinical application and are rooted in their distinct physicochemical properties and interactions with the β2-adrenergic receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative pharmacological parameters of formoterol and salmeterol based on experimental findings.
Table 1: Pharmacodynamic Properties
| Parameter | Formoterol | Salmeterol | Reference(s) |
| Onset of Action | ~3 minutes | ~30 minutes | [1] |
| Duration of Action | ≥ 12 hours | ≥ 12 hours | [2][3][4][5] |
| Receptor Agonism | Full Agonist | Partial Agonist | [6][7][8] |
| Intrinsic Activity | Higher | Lower | [7] |
| Potency (-log EC50 in isolated guinea pig trachea) | 9.32 (0.05) | 7.50 (0.13) | [9] |
Table 2: Clinical Efficacy (Forced Expiratory Volume in 1 second, FEV1)
| Time Point | Formoterol (12 µg) | Salmeterol (50 µg) | Reference(s) |
| Increase at 5 min (Day 28) | 0.13 L | 0.07 L | [10] |
| Increase at 10 min | 0.20 L (significant) | 0.11 L (not significant) | [5] |
| Increase at 30 min (Day 28) | 0.17 L | 0.07 L | [10] |
| Peak Bronchodilator Effect | 0.39 L (at 60 min) | 0.40 L (at 120 min) | [5] |
| FEV1 at 12 hours | Comparable to Salmeterol | Comparable to Formoterol | [2][5] |
Signaling Pathways and Molecular Mechanisms
Both formoterol and salmeterol exert their effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the receptor, leading to a conformational change that stimulates the associated Gs protein. The activated Gs protein, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
The differing lipophilicity and chemical structures of formoterol and salmeterol are thought to be responsible for their distinct pharmacological profiles. Formoterol's moderate lipophilicity allows for rapid partitioning into the cell membrane and quick access to the receptor's active site, contributing to its fast onset of action.[7] Salmeterol, being highly lipophilic, is believed to anchor to an "exosite" on the receptor, allowing for repeated binding and prolonged duration of action, but a slower diffusion to the active site.[6][7]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of formoterol and salmeterol to the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol (DHA), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (formoterol or salmeterol).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for the competitor is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of formoterol and salmeterol to stimulate the production of intracellular cyclic AMP (cAMP), providing a functional measure of their agonist activity.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of formoterol or salmeterol for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of each compound.
Isolated Guinea Pig Trachea Assay for Bronchodilator Effect
This ex vivo assay assesses the relaxant effect of formoterol and salmeterol on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction: The tracheal rings are pre-contracted with a bronchoconstrictor agent such as carbachol (B1668302) or histamine (B1213489) to induce a stable level of muscle tone.
-
Drug Addition: Cumulative concentrations of formoterol or salmeterol are added to the organ baths.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are constructed, and parameters such as the maximum relaxation (Emax) and the potency (pD₂ or EC50) are determined for each compound.
Conclusion
Formoterol and salmeterol, while both classified as long-acting β2-agonists, exhibit distinct pharmacological profiles that are critical for researchers and drug developers to consider. Formoterol's rapid onset of action and full agonist activity contrast with salmeterol's slower onset and partial agonism. These differences, supported by the experimental data and protocols outlined in this guide, are attributable to their unique molecular structures and interactions with the β2-adrenergic receptor. A thorough understanding of these comparative pharmacological aspects is essential for the rational design and development of future respiratory therapeutics.
References
- 1. innoprot.com [innoprot.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
Formoterol vs. Salmeterol: A Comparative Analysis of β2-Adrenergic Receptor Agonism
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of formoterol (B127741) and salmeterol (B1361061), detailing their mechanisms as full and partial agonists, respectively. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
The β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR), is a primary target in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Formoterol and salmeterol are both long-acting β2-agonists (LABAs) that induce bronchodilation by relaxing airway smooth muscle. However, they exhibit distinct pharmacological profiles: formoterol acts as a full agonist, while salmeterol functions as a partial agonist. This distinction has significant implications for their therapeutic application and potential side effects.
Formoterol's full agonism means it can elicit the maximum possible response from the β2AR, similar to the endogenous ligand adrenaline.[1] In contrast, salmeterol, as a partial agonist, produces a submaximal response even at saturating concentrations.[1][2] This difference in intrinsic activity is a key determinant of their clinical characteristics.
Quantitative Comparison of Agonist Properties
The differing agonist activities of formoterol and salmeterol have been quantified through various in vitro and in vivo studies. The following tables summarize key experimental data comparing their binding affinity, potency, and efficacy.
| Parameter | Formoterol | Salmeterol | Reference Tissue/Cell | Key Findings |
| Binding Affinity (pKi) | 8.2 ± 0.09 | 8.3 ± 0.04 | Guinea Pig Lung Membranes | Both drugs exhibit high and similar affinity for the β2-receptor.[3] |
| High-Affinity State (pKh) | 9.6 ± 0.4 | 10.4 ± 0.7 | [125I]iodocyanopindolol-labeled bronchial membranes | Both induce a high-affinity state of the receptor, with salmeterol showing a slightly higher pKh.[3] |
| Percentage of High-Affinity Sites | 57 ± 6% | 28 ± 4% | [125I]iodocyanopindolol-labeled bronchial membranes | Formoterol induces a significantly higher percentage of high-affinity receptor states, correlating with its higher efficacy.[3] |
Table 1: Receptor Binding Characteristics. This table highlights the binding properties of formoterol and salmeterol to the β2-adrenergic receptor. While both show high affinity, formoterol is more effective at inducing the high-affinity state of the receptor, which is crucial for signal transduction.
| Parameter | Formoterol | Salmeterol | Reference Tissue/Cell | Key Findings |
| Potency (pD2) | 8.9 ± 0.03 | 9.2 ± 0.03 | Guinea Pig Tracheal Spirals | Both are highly potent, with salmeterol showing slightly higher potency in this study.[3] |
| Potency (-log EC50) | > fenoterol (B1672521) ≥ salmeterol | ≥ isoprenaline | Isolated Human Bronchus | Formoterol is ranked as the most potent among several β2-agonists.[4] |
| Efficacy (Emax) | 86 ± 5% | 62 ± 3% | Guinea Pig Tracheal Spirals (relaxation) | Formoterol demonstrates significantly higher maximal relaxation, confirming its full agonist profile compared to the partial agonism of salmeterol.[3] |
| Intrinsic Activity (IA) | 0.84 | 0.66 | Isolated Human Bronchus (compared to isoprenaline) | Formoterol has a higher intrinsic activity, indicating it is more efficient at activating the receptor.[4] |
| Onset of Action | ~2 minutes | ~6.4 minutes | Isolated Human Bronchus | Formoterol has a significantly faster onset of action.[4][5] |
Table 2: Functional Activity Comparison. This table summarizes the functional differences between formoterol and salmeterol in terms of their ability to elicit a biological response. Formoterol's higher efficacy and intrinsic activity are hallmarks of its full agonism.
Signaling Pathways and Experimental Workflows
The activation of the β2-adrenergic receptor by agonists like formoterol and salmeterol initiates a well-characterized intracellular signaling cascade.
References
A Comparative Analysis of Formoterol and Salbutamol: Onset and Duration of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bronchodilators is paramount. This guide provides an objective comparison of the onset and duration of action of two widely used beta-2 adrenergic agonists: formoterol (B127741) and salbutamol (B1663637). The information presented is supported by experimental data to aid in critical evaluation and decision-making.
Executive Summary
Formoterol, a long-acting beta-2 agonist (LABA), and salbutamol, a short-acting beta-2 agonist (SABA), are both effective bronchodilators. However, they exhibit distinct profiles in terms of their speed of onset and the duration of their therapeutic effect. While both medications provide rapid relief from bronchoconstriction, formoterol is characterized by a significantly longer duration of action, making it suitable for maintenance therapy. Salbutamol's rapid and shorter-acting nature positions it primarily as a rescue medication.
Data Presentation: Onset and Duration of Action
The following tables summarize quantitative data from clinical trials comparing the onset and duration of action of formoterol and salbutamol.
Table 1: Onset of Action
| Drug & Dosage | Time to Significant Bronchodilation (FEV1 increase) | Time to Peak Effect | Reference |
| Formoterol (12 µg) | ~1-4 minutes | ~2 hours | [1] |
| Formoterol (24 µg) | As rapid as salbutamol (400 µg) | Not significantly different from salbutamol | [2][3] |
| Salbutamol (100 µg) | Within 10 minutes | 10 minutes (sRaw) | [4] |
| Salbutamol (200 µg) | Within 3 minutes (SGAW) | 79.3 minutes (SGAW) | [5] |
| Salbutamol (400 µg) | As rapid as formoterol (12 µg and 24 µg) | Not significantly different from formoterol | [2][3] |
FEV1: Forced Expiratory Volume in 1 second; sRaw: specific Airway Resistance; SGAW: specific Airway Conductance.
Table 2: Duration of Action
| Drug & Dosage | Duration of Bronchodilation | Reference |
| Formoterol (6 µg) | 9 hours 45 minutes | [2][3] |
| Formoterol (12 µg) | 11 hours 22 minutes to 12 hours | [1][2][3] |
| Formoterol (24 µg) | 11 hours 42 minutes | [2][3] |
| Salbutamol (100 µg) | Significant bronchodilation for 2 hours | [4] |
| Salbutamol (200 µg) | 3 to 6 hours | [6] |
| Salbutamol (400 µg) | 9 hours 16 minutes | [2][3] |
Signaling Pathway
Both formoterol and salbutamol exert their effects by acting as agonists at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[7] The binding of these drugs to the receptors initiates a signaling cascade that leads to bronchodilation.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, crossover clinical trials. Below are detailed methodologies for key experiments cited.
Bronchodilator Reversibility Test
This test assesses the improvement in lung function after the administration of a bronchodilator.
Protocol:
-
Patient Preparation: Patients are instructed to withhold any short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours prior to the test.
-
Baseline Spirometry: Baseline Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) are measured using a spirometer according to American Thoracic Society (ATS) guidelines. At least three acceptable maneuvers are performed, and the highest values are recorded.
-
Drug Administration: A standardized dose of the investigational drug (e.g., formoterol 12 µg or salbutamol 200 µg) is administered via a dry powder inhaler or a pressurized metered-dose inhaler with a spacer.
-
Post-Bronchodilator Spirometry: Spirometry is repeated at specific time intervals post-inhalation (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours) to assess the onset and duration of action.
-
Data Analysis: The percentage change in FEV1 from baseline is calculated at each time point. A significant bronchodilator response is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from baseline.[8]
Methacholine (B1211447) Challenge Test
This test is used to assess airway hyperresponsiveness and can be used to evaluate the protective effect of a bronchodilator.
Protocol:
-
Patient Preparation: Similar to the bronchodilator reversibility test, patients withhold bronchodilator medications prior to the test.
-
Baseline Spirometry: Baseline FEV1 is established.
-
Methacholine Administration: Increasing concentrations of methacholine are inhaled by the patient at set intervals.
-
Spirometry Monitoring: FEV1 is measured after each dose of methacholine.
-
Endpoint: The test is stopped when the FEV1 has fallen by 20% from baseline (PC20) or the maximum concentration of methacholine has been administered.
-
Bronchodilator Rescue: Following the test, a short-acting bronchodilator like salbutamol is administered to reverse the bronchoconstriction.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the onset and duration of action of formoterol and salbutamol.
Conclusion
The experimental data clearly demonstrate that while both formoterol and salbutamol have a rapid onset of action, formoterol provides a significantly longer duration of bronchodilation.[2][3][7] This makes formoterol a suitable option for long-term maintenance therapy in chronic respiratory diseases, whereas salbutamol is best reserved for the rapid relief of acute symptoms. The choice between these agents should be guided by the therapeutic goal, whether it is for immediate rescue or long-term control of symptoms. This guide provides the foundational data and experimental context to support informed decisions in research and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. lung.org [lung.org]
- 4. Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Investigation of Novel Procedure for Methacholine Challenge Testing | Clinical Research Trial Listing [centerwatch.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Formoterol and Salmeterol in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two widely used long-acting beta-2 adrenergic agonists (LABAs), formoterol (B127741) and salmeterol (B1361061), in the context of asthma. The following sections detail their respective performance based on experimental data from both preclinical animal models and human clinical studies, outline common experimental protocols, and visualize key pathways and workflows.
Executive Summary
Formoterol and salmeterol are both effective long-acting bronchodilators used in the management of asthma. While both drugs share a common mechanism of action through stimulation of beta-2 adrenergic receptors, leading to airway smooth muscle relaxation, they exhibit distinct pharmacological profiles. Key differences lie in their onset of action, receptor affinity, and intrinsic agonist activity, which translate to variations in their clinical and preclinical performance. Formoterol generally demonstrates a more rapid onset of action compared to salmeterol, while both maintain a similar duration of bronchodilation. Preclinical studies in animal models, particularly in guinea pigs, have highlighted differences in their anti-inflammatory properties. This guide synthesizes the available in vivo data to provide a clear, evidence-based comparison to inform research and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vivo studies comparing formoterol and salmeterol.
Table 1: Pharmacodynamic Comparison in Human Asthma Patients
| Parameter | Formoterol | Salmeterol | Key Findings & Citations |
| Onset of Bronchodilation | Rapid (within 3 minutes) | Slower (10-20 minutes) | Formoterol has a significantly faster onset of action, comparable to short-acting beta-agonists.[1][2] |
| Duration of Bronchodilation | ~12 hours | ~12 hours | Both drugs provide long-lasting bronchodilation for at least 12 hours.[1][3] |
| Bronchoprotection against Methacholine | Dose-dependent protection (4.6 doubling doses at 120 µg) | Flatter dose-response, weaker maximal protection (2.8 doubling doses at 250 µg) | Formoterol demonstrates a greater maximal protective effect against bronchoconstriction.[4] |
| Systemic Side Effects (at high doses) | Higher incidence of tremor and decrease in serum potassium | Lower incidence of tremor and decrease in serum potassium | Formoterol may have more pronounced systemic effects at higher doses.[4] |
Table 2: Preclinical Anti-Inflammatory Effects in a Guinea Pig Model
| Parameter | Formoterol | Salmeterol | Key Findings & Citations |
| Inhibition of Plasma Protein Extravasation (PPE) in Lung | Effective for 2-4 hours | Effective for >6 hours | Salmeterol shows a longer duration of action in reducing vascular permeability in the lung. |
| Inhibition of Neutrophil Accumulation in Lung | Inhibited at doses greater than those for bronchodilation | Inhibited at doses that also cause bronchodilation | Salmeterol demonstrates anti-neutrophilic effects at therapeutically relevant bronchodilator doses. |
| Inhibition of Eosinophil Accumulation in Lung (PAF-induced) | Inhibited only at suprabronchodilator doses | Inhibited at bronchodilator doses | Salmeterol shows a more potent effect on inhibiting eosinophil accumulation at equivalent bronchodilator doses. |
Table 3: Effects on Airway Hyperresponsiveness (AHR) and Inflammation in a Mouse Model of Allergic Airway Disease
| Parameter | Formoterol | Salmeterol | Key Findings & Citations |
| Airway Hyperresponsiveness (AHR) | Data from direct comparative studies in mouse asthma models is limited. | Worsened AHR when administered alone. | In an ovalbumin-induced mouse model, salmeterol monotherapy increased airway elastance. |
| Airway Inflammation | Data from direct comparative studies in mouse asthma models is limited. | Did not significantly reduce airway inflammation when administered alone. | Salmeterol alone did not reduce inflammatory cell influx in the mouse model. |
Note: There is a notable lack of direct head-to-head in vivo studies comparing formoterol and salmeterol in standardized mouse models of asthma. The data for salmeterol is from a study where it was also tested in combination with an inhaled corticosteroid.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of therapeutic agents.
-
Sensitization:
-
BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on day 0 and day 14.
-
-
Airway Challenge:
-
From day 21 to day 23, mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) daily.
-
-
Drug Administration:
-
Formoterol, salmeterol, or vehicle control is administered to the mice, typically via inhalation or intratracheal instillation, prior to each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final OVA challenge, AHR is assessed.
-
Mice are placed in a whole-body plethysmography chamber to measure baseline respiratory parameters.
-
Increasing concentrations of a bronchoconstrictor, such as methacholine, are nebulized into the chamber.
-
The change in airway resistance and compliance is measured to determine the level of AHR.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.
-
Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the BAL fluid.
-
Lungs are then harvested, fixed, and sectioned for histological analysis to assess for inflammation, mucus production, and airway remodeling.
-
-
Cytokine Analysis:
-
The levels of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) can be measured in the BAL fluid or lung homogenates using techniques like ELISA or multiplex assays.
-
Mandatory Visualization
Signaling Pathways of Formoterol and Salmeterol
Caption: Signaling pathway of Formoterol and Salmeterol.
Experimental Workflow for In Vivo Asthma Model
Caption: Experimental workflow for a mouse model of allergic asthma.
References
- 1. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the anti-inflammatory properties of formoterol, salbutamol and salmeterol in guinea-pig skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
assessing the selectivity of formoterol for beta-2 over beta-1 adrenoceptors
A deep dive into the binding and functional selectivity of formoterol (B127741) for the beta-2 adrenoceptor (β2-AR) over the beta-1 adrenoceptor (β1-AR) reveals its high degree of specificity, a critical attribute for its clinical efficacy in treating respiratory conditions like asthma and COPD. This guide provides a comparative analysis of formoterol with other key beta-2 agonists, supported by experimental data on binding affinities and functional potencies.
Quantitative Comparison of Beta-Adrenoceptor Agonists
The selectivity of a beta-2 agonist is paramount to its therapeutic profile, minimizing off-target effects such as cardiac stimulation, which is mediated by beta-1 adrenoceptors. This selectivity is quantified by comparing the drug's binding affinity (Ki) and functional potency (EC50 or pD2) for the two receptor subtypes. A higher ratio of β1-AR Ki to β2-AR Ki, or a significantly lower EC50 for the β2-AR, indicates greater selectivity.
The following table summarizes the binding affinities and functional potencies of formoterol and other beta-2 agonists for beta-1 and beta-2 adrenoceptors.
| Agonist | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pD2/pEC50) | Selectivity (β1-AR Ki / β2-AR Ki) |
| Formoterol | β2-AR | 8.2 ± 0.09 [1] | 8.9 ± 0.03 (pD2) [1], 9.61 ± 0.12 (pEC50) [2] | ~91 |
| β1-AR | 6.25 ± 0.06 [1] | - | ||
| Salmeterol (B1361061) | β2-AR | 8.3 ± 0.04[1] | 9.2 ± 0.03 (pD2)[1] | ~398 |
| β1-AR | 5.7 ± 0.04[1] | - | ||
| Albuterol | β2-AR | 5.83 ± 0.06[1] | 6.95 ± 0.07 (pEC50)[2] | ~13 |
| β1-AR | 4.71 ± 0.16[1] | - | ||
| Fenoterol | β2-AR | 6.33 ± 0.07[1] | 8.23 ± 0.09 (pEC50)[2] | ~4.6 |
| β1-AR | 5.67 ± 0.05[1] | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pD2 is the negative logarithm of the EC50 value. A higher pD2/pEC50 value indicates greater potency. Selectivity is calculated from the Ki values (antilog of -pKi).
The data clearly demonstrates that formoterol possesses high selectivity for the beta-2 adrenoceptor over the beta-1 adrenoceptor.
Experimental Protocols
The determination of binding affinities and functional potencies relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of formoterol and other agonists for β1-AR and β2-AR.
Cell Lines: Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing either the human β1-adrenoceptor or the human β2-adrenoceptor are commonly used.
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol, is used to label the receptors.
Procedure:
-
Membrane Preparation: Cells are cultured and harvested. The cell membranes, which contain the adrenoceptors, are isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., formoterol).
-
Incubation: The reaction is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of an agonist in stimulating the downstream signaling pathway of the receptor.
Objective: To measure the potency of formoterol and other agonists in activating the β2-AR and inducing cyclic AMP (cAMP) production.
Cell Lines: CHO-K1 cells stably expressing the human β2-adrenoceptor are typically used.
Procedure:
-
Cell Culture: Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
-
Agonist Stimulation: The cells are then incubated with varying concentrations of the agonist (e.g., formoterol) for a defined period.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The cAMP levels are plotted against the agonist concentration, and a dose-response curve is generated. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing the Molecular Mechanisms
To better understand the context of formoterol's action, the following diagrams illustrate the beta-2 adrenergic receptor signaling pathway and a typical experimental workflow.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Quantitative Analysis of Formoterol and Budesonide in Inhalation Suspension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of formoterol (B127741), a long-acting beta2-agonist, and budesonide (B1683875), a corticosteroid, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The delivery of these drugs via inhalation suspension necessitates robust and reliable analytical methods for quantitative analysis to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques, supported by experimental data from published literature, to aid researchers and drug development professionals in selecting and implementing appropriate methodologies.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the simultaneous quantification of formoterol and budesonide in pharmaceutical dosage forms. These methods offer high sensitivity, specificity, and accuracy. Ion-pair chromatography and TLC-densitometry have also been successfully applied.
Comparative Analysis of Chromatographic Methods
The following table summarizes key performance parameters of various HPLC and UPLC methods reported for the simultaneous analysis of formoterol and budesonide.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| RP-HPLC | Hypersil ODS (125 x 4.0 mm, 5µm) | Acetonitrile (B52724): Phosphate buffer (35:65, v/v) | 1.0 | 215 | Formoterol: Not Specified, Budesonide: Not Specified | [1] |
| RP-HPLC | C18 | Acetonitrile: 5 mM Sodium Dihydrogen Orthophosphate, pH 3 (60:40, v/v) | 1.5 | 214 | Formoterol: Not Specified, Budesonide: Not Specified | [2] |
| Ion-Pair Chromatography | C18 | Acetonitrile: 0.05 M Sodium Acetate (B1210297) Buffer (pH 3.1) with 0.03% Sodium Dodecyl Sulfate (B86663) (40:60, v/v) | 1.0 | 214 | Formoterol: 0.05-5.0, Budesonide: 0.5-50.0 | [3][4] |
| UPLC | Not Specified | Not Specified | Not Specified | Not Specified | Formoterol: 80-120% of working concentration, Budesonide: 80-120% of working concentration | [5] |
| RP-HPLC | Waters Symmetry C18 (150 x 4.6 mm, 5µm) | Water: Ethanol (30:70, v/v) | 1.0 | 298 | Formoterol: 10-60, Budesonide: 10-100 | [6] |
Experimental Protocols
Below are detailed methodologies for two common analytical approaches.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
This method is suitable for the routine quality control of formoterol fumarate (B1241708) and budesonide in inhalation suspension.
1. Instrumentation:
-
Shimadzu or Agilent HPLC system with a quaternary solvent manager, sample manager, and a UV/diode array detector.[1]
-
LC solution and Chromeleon Software for data acquisition and processing.[1]
2. Chromatographic Conditions:
-
Column: Hypersil ODS (125 x 4.0 mm, 5µm), Thermo Scientific.[1]
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer in a ratio of 35:65 (%v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 50 µL.[1]
3. Standard and Sample Preparation:
-
Diluent: The mobile phase is used as the diluent.[1]
-
Standard Solution: Prepare a standard solution containing 0.2 µg/mL of Formoterol Fumarate and 10.0 µg/mL of Budesonide by dissolving the appropriate amount of reference standards in the diluent.[1]
-
Sample Preparation:
-
Accurately weigh a respule containing the inhalation suspension (W1).
-
Shake well and transfer the entire content to a 100 mL volumetric flask.
-
Rinse the respule with the diluent and add the rinsing to the volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
Weigh the empty respule (W2). The net weight of the suspension is W1-W2.
-
Further dilute the solution to achieve a concentration equivalent to the standard solution.
-
4. Validation Parameters:
-
The method was validated for accuracy, precision, specificity, linearity, range, robustness, and ruggedness according to ICH guidelines.[1]
-
Accuracy: Recovery was found to be within 95% to 105%.[1]
-
Precision: The relative standard deviation (%RSD) for method precision was not more than 5.0%.[1]
Method 2: Ion-Pair High-Performance Liquid Chromatography[3][4]
This method is particularly useful for the simultaneous determination of formoterol fumarate and budesonide epimers.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M sodium acetate buffer (pH 3.1) containing 0.03% sodium dodecyl sulfate in a 40:60 (v/v) ratio.[3][4] The pH is adjusted using triethylamine (B128534) or orthophosphoric acid.
3. Standard and Sample Preparation:
-
The preparation of standard and sample solutions should be performed to achieve concentrations within the validated linearity range.
4. Validation Parameters:
-
Linearity: The method demonstrated linearity in the range of 0.05-5.0 µg/mL for formoterol fumarate and 0.5-50.0 µg/mL for budesonide.[3][4]
-
Precision: The method was found to be reproducible with an RSD of less than 2.0%.[3][4]
-
Recovery: The mean recoveries from the metered-dose inhaler were 99.97% for formoterol fumarate and 99.83% for budesonide.[3][4]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the quantitative analysis of formoterol and budesonide in inhalation suspension.
Caption: General workflow for quantitative analysis.
Caption: Key parameters for method validation.
Conclusion
The quantitative analysis of formoterol and budesonide in inhalation suspension can be reliably achieved using RP-HPLC and ion-pair chromatography methods. The choice of method will depend on specific laboratory capabilities and the need to resolve epimers. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and precise data for quality control and regulatory submissions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. High performance liquid chromatography assay method for simultaneous quantitation of formoterol and budesonide in Symbicort Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Formoterol Fumarate and Budesonide Epimers in Metered Dose Inhaler Using Ion-Pair Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. iajesm.in [iajesm.in]
A Comparative Guide to the Physicochemical Properties of Formoterol and Other Long-Acting β2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of formoterol (B127741) and other key long-acting β2-agonists (LABAs), including salmeterol, and the ultra-long-acting β2-agonists (ultra-LABAs) indacaterol (B1671819), olodaterol, and vilanterol. Understanding these properties is crucial for the rational design and development of inhaled therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Comparative Analysis of Physicochemical Properties
The clinical performance of LABAs, particularly their onset and duration of action, is intrinsically linked to their physicochemical characteristics. Properties such as lipophilicity, aqueous solubility, and receptor binding affinity govern the drug's interaction with the lung microenvironment and the β2-adrenergic receptor.
Data Summary
The following table summarizes key quantitative physicochemical data for formoterol and other selected LABAs.
| Property | Formoterol | Salmeterol | Indacaterol | Olodaterol | Vilanterol |
| Lipophilicity (LogP) | 2.2 (as Arformoterol)[1] | 4.2 | 3.3 (Computed)[2] | Not explicitly found | 3.8 (Computed)[3] |
| Aqueous Solubility | Slightly soluble (as fumarate (B1241708) dihydrate)[4][5]. 1.16 ± 0.02 mg/mL in water at 25°C[6]. | Sparingly soluble[7] | 7.98e-03 g/L[2] | Not explicitly found | Practically insoluble in water |
| Receptor Binding Affinity (pKi for β2-AR) | 8.2 ± 0.09[8] | 8.3 ± 0.04[8] | 5.48[9] | Potent agonist[10][11] | Subnanomolar affinity, comparable to salmeterol[12][13][14][15] |
| Receptor Agonist Activity (pD2) | 8.9 ± 0.03[8] | 9.2 ± 0.03[8] | Not explicitly found | Potent agonist[10] | Not explicitly found |
| Agonist Type | Full Agonist | Partial Agonist | Full Agonist | Full Agonist | Full Agonist |
| Onset of Action | Rapid (2-3 minutes)[4] | Slow | Rapid (within 5 minutes)[2] | Rapid[10] | Faster than salmeterol[12][14][15] |
| Duration of Action | ~12 hours[4] | ~12 hours | ~24 hours[16] | ~24 hours[10] | ~24 hours[12] |
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
LABAs exert their therapeutic effect by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a signaling cascade that leads to bronchodilation. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a LABA for the β2-adrenergic receptor, a competitive radioligand binding assay is commonly employed. This workflow illustrates the key steps involved in such an experiment.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Protocol:
-
Preparation of Phases: n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of the LABA is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A defined volume of the drug solution is added to a defined volume of the other phase in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Concentration Analysis: The concentration of the LABA in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the LABA in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing drug dissolution and absorption.
Protocol (Thermodynamic Solubility):
-
Sample Preparation: An excess amount of the solid LABA is added to a specific volume of aqueous buffer (e.g., phosphate (B84403) buffer at various pH values) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid drug and the solution is achieved.
-
Phase Separation: The suspension is filtered (using a filter that does not bind the drug) or centrifuged to remove the undissolved solid.
-
Concentration Analysis: The concentration of the dissolved LABA in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Solubility Determination: The determined concentration represents the thermodynamic solubility of the LABA under the specified conditions.
Determination of Receptor Binding Affinity by Radioligand Binding Assay
This assay measures the affinity of a LABA for the β2-adrenergic receptor.
Protocol (Competitive Binding):
-
Membrane Preparation: Cell membranes containing the β2-adrenergic receptor are prepared from a suitable source, such as a cell line overexpressing the receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.
-
Reaction Mixture Preparation: In a series of tubes or a microplate, the following are added:
-
A fixed concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).
-
Increasing concentrations of the unlabeled LABA (the competitor).
-
The prepared cell membranes.
-
For determining non-specific binding, a parallel set of tubes is prepared with a high concentration of a non-radiolabeled antagonist to saturate all specific binding sites.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding at each concentration of the unlabeled LABA is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the LABA. A sigmoidal competition curve is generated, from which the IC50 (the concentration of LABA that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the LABA is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Arformoterol | C19H24N2O4 | CID 3083544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting β2-Adrenoceptor Agonist with 24-Hour Duration of Action | Semantic Scholar [semanticscholar.org]
- 15. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Turning a molecule into a medicine: the development of indacaterol as a novel once-daily bronchodilator treatment for patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability-Indicating Assay Methods for Formoterol Fumarate Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Formoterol (B127741) Fumarate (B1241708) Dihydrate, a long-acting β2-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability-indicating analytical methods are essential for accurately quantifying the drug substance in the presence of its degradation products, impurities, and excipients.
This document outlines various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Reverse Phase HPLC (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC), that have been successfully validated for the stability testing of Formoterol Fumarate Dihydrate. Detailed experimental protocols and comparative data on validation parameters are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Chromatographic Methods
The following tables summarize the key performance parameters of different stability-indicating methods for the analysis of Formoterol Fumarate Dihydrate. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | RP-HPLC Method 1[1][2] | RP-HPLC Method 2[3] | UPLC Method[4] |
| Stationary Phase | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) | Inertsil C18 (150 x 4.6 mm) | Acquity BEH C18 |
| Mobile Phase | Ammonium acetate (B1210297) (50 mM; pH 5.0)-ethanol (65:35, v/v) | Sodium phosphate (B84403) buffer (0.01M; pH 3.0): acetonitrile (B52724) (70:30 v/v) | Gradient elution with phosphate buffer (pH 2.8) and acetonitrile |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.3 ml/min |
| Detection Wavelength | 242 nm | 214 nm | 214 nm |
| Linearity Range | 0.03 - 255 µg/ml | 2 - 7 µg/ml | - |
| Limit of Detection (LOD) | 0.03 µg/ml | 0.04 µg/ml | 0.0212–0.0279 μg mL−1 for related substances |
| Limit of Quantitation (LOQ) | 0.08 µg/ml | 0.14 µg/ml | 0.0212–0.0279 μg mL−1 for related substances |
| Accuracy (% Recovery) | - | - | 88.941%–108.251% for related substances |
| Precision (%RSD) | - | - | < 5% for related substances |
High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | HPTLC Method[5] |
| Stationary Phase | Pre-coated silica (B1680970) gel aluminum plates 60 F-254 |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (6:4:0.1 v/v/v) |
| Detection Wavelength | 233 nm |
| Linearity Range | 1000-6000 ng/band |
| Limit of Detection (LOD) | 350.88 ng/band |
| Limit of Quantitation (LOQ) | 1189.36 ng/band |
| Accuracy (% Recovery) | - |
| Precision (%RSD) | < 2% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and method transfer.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method by generating potential degradation products.[6] The drug substance is subjected to various stress conditions, including:
-
Acid Hydrolysis: Typically performed using 0.1 N to 1 N HCl at elevated temperatures.
-
Base Hydrolysis: Commonly carried out with 0.1 N to 1 N NaOH at room or elevated temperatures.
-
Oxidative Degradation: Achieved by exposing the drug to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[6] Formoterol Fumarate Dihydrate has been found to be particularly sensitive to oxidative stress.[7]
-
Thermal Degradation: Involves exposing the solid drug substance to dry heat, for instance, at 60°C or 105°C for several hours.[6]
-
Photolytic Degradation: The drug substance is exposed to UV and/or fluorescent light in a photostability chamber to assess its light sensitivity.[6]
Sample Preparation and Analysis
A generalized workflow for the analysis of Formoterol Fumarate Dihydrate using a stability-indicating HPLC method is depicted below.
General workflow for HPLC/UPLC analysis of Formoterol Fumarate Dihydrate.
Degradation Pathway of Formoterol
Understanding the degradation pathway of Formoterol is crucial for identifying potential degradants and ensuring the analytical method can resolve them from the parent peak. The primary degradation pathways involve hydrolysis and oxidation.
Simplified degradation pathways of Formoterol under various stress conditions.
Conclusion
The choice of a stability-indicating assay method for Formoterol Fumarate Dihydrate depends on the specific requirements of the analysis, such as the desired sensitivity, speed, and the nature of the sample matrix. RP-HPLC and UPLC methods offer high resolution and sensitivity, making them suitable for the quantification of both the active pharmaceutical ingredient and its related substances at low levels.[1][4] HPTLC provides a viable alternative, particularly for rapid screening and quality control purposes, due to its ability to analyze multiple samples simultaneously.[5]
The validation data presented in this guide demonstrates that robust and reliable stability-indicating methods are available for Formoterol Fumarate Dihydrate. Researchers and drug development professionals should carefully consider the validation parameters and experimental conditions to select the most appropriate method that aligns with their analytical needs and regulatory requirements. All the discussed methods have been shown to be specific for the analysis of Formoterol Fumarate Dihydrate in the presence of its degradation products, ensuring accurate and reliable stability data.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. akjournals.com [akjournals.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. asianpubs.org [asianpubs.org]
Safety Operating Guide
Navigating the Safe Disposal of Formoterol Hemifumarate Hydrate in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like formoterol (B127741) hemifumarate hydrate (B1144303) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of formoterol hemifumarate hydrate, ensuring the protection of both laboratory personnel and the environment.
This compound is a physiologically potent substance that is suspected of causing cancer and having adverse effects on fertility. It is also recognized as being harmful to aquatic life with long-lasting effects. Therefore, it is imperative that this compound is not disposed of through standard waste streams.
Immediate Safety and Disposal Protocols
When handling this compound, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes working in a well-ventilated area, preferably under a hood, and wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[1][2] In the event of a spill, the area should be evacuated, and emergency procedures should be followed. The spilled material should be carefully collected, bound, and pumped off, avoiding the generation of dust.
Key Disposal Prohibitions:
-
Do NOT dispose of this compound with household garbage.
-
Do NOT allow the product to enter the sewage system, surface water, or ground water.[1][2]
-
Do NOT mix with other types of waste. Chemicals should be left in their original containers.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[3] It is the responsibility of the waste generator to classify the waste (hazardous or non-hazardous) and ensure its proper disposal.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting:
-
Segregation and Labeling:
-
Isolate waste this compound from other laboratory waste streams.
-
Keep the waste in its original, properly labeled container. If the original container is not available, use a compatible, sealed container that is clearly labeled with the chemical name and associated hazards.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific policies and procedures for chemical and pharmaceutical waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for this information.
-
-
Waste Characterization:
-
Determine if the waste is classified as hazardous under RCRA or state regulations. The SDS for this compound indicates several hazard statements, which may lead to its classification as hazardous waste.
-
-
Arrange for Professional Disposal:
-
Handling of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated labware, must be treated as hazardous waste.
-
Uncleaned packaging and containers should be handled in the same manner as the product itself and disposed of according to official regulations.[1][2][6]
-
Quantitative Hazard Data
For a clearer understanding of the potential environmental and health impacts, the following table summarizes key hazard information for this compound.
| Hazard Type | Classification | Hazard Statement |
| Human Health | Acute Toxicity, Oral | Harmful if swallowed |
| Acute Toxicity, Inhalation | Harmful if inhaled | |
| Carcinogenicity | Suspected of causing cancer | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | |
| Specific Target Organ Toxicity | Causes damage to organs[1][7] | |
| Environmental | Acute Aquatic Toxicity | Harmful to aquatic life |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Formoterol Hemifumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, use, and disposal of Formoterol hemifumarate hydrate (B1144303) in a laboratory setting. Adherence to these protocols is essential to minimize exposure risks and ensure a safe research environment. Formoterol hemifumarate hydrate is a potent, physiologically active substance and should be handled with the care required for hazardous materials.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of causing cancer and reproductive harm.[3] It may also cause damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
The following table summarizes the required PPE for handling this compound. It is imperative that all PPE be inspected before use and disposed of properly after handling the compound.[6]
| PPE Category | Specifications | Rationale and Best Practices |
| Hand Protection | - Gloves: Double-gloving with chemotherapy-rated nitrile or neoprene gloves is recommended. - Material: Nitrile or neoprene.[5] - Standard: Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | Provides a barrier against skin contact. Double-gloving provides an extra layer of protection.[7] Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[6] |
| Eye Protection | - Safety Goggles: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | - Respirator: A NIOSH-certified N95, N100, or P3 respirator is required when there is a risk of airborne powder or aerosol generation.[8] | Prevents inhalation of the harmful compound.[3][5] Respiratory protection should be used in accordance with a respiratory protection program.[8] |
| Protective Clothing | - Gown/Lab Coat: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] | Protects skin and personal clothing from contamination. Should not be worn outside of the laboratory area. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to maintaining a safe laboratory environment.
-
Ventilation: Handle this compound in a well-ventilated area.[4] For procedures that may generate dust, use a chemical fume hood or a biological safety cabinet.[1]
-
Minimizing Dust: Take precautions to minimize dust generation and accumulation.[4]
-
Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the handling area.[1][4]
In the event of a spill, evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6]
-
Waste Classification: All waste contaminated with this compound, including disposable PPE, is considered hazardous waste.
-
Disposal Procedure: Dispose of waste in a designated, sealed container. The disposal must be carried out by a licensed professional waste disposal service, and the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains or waterways.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical workflow for selecting and using PPE when handling this compound, as well as the general experimental workflow incorporating safety checkpoints.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
